1,2,3-Cyclohexanetriol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclohexane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSANPWSFUSNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867829 | |
| Record name | Cyclohexane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-43-7 | |
| Record name | 1,3-Cyclohexanetriol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers and Nomenclature of 1,2,3-Cyclohexanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3-cyclohexanetriol, detailing their nomenclature, stereochemical relationships, and key physicochemical properties. It includes detailed experimental protocols for the synthesis and separation of these isomers, crucial for their application in research and development.
Introduction to this compound Stereoisomers
This compound is a polyhydroxylated cycloalkane with three hydroxyl groups on adjacent carbon atoms of a cyclohexane (B81311) ring. The presence of three stereogenic centers gives rise to a total of four stereoisomers. These consist of one meso compound and a pair of enantiomers, which are diastereomeric to the meso isomer. Understanding the distinct spatial arrangement of these isomers is critical as it dictates their physical, chemical, and biological properties.
Nomenclature and Stereochemical Relationships
The four stereoisomers of this compound are:
-
(cis,cis)-1,2,3-Cyclohexanetriol (or all-cis-1,2,3-Cyclohexanetriol): This is a meso compound, meaning it is achiral despite having stereogenic centers due to an internal plane of symmetry.
-
(1R,2R,3S)-1,2,3-Cyclohexanetriol and (1S,2S,3R)-1,2,3-Cyclohexanetriol: This pair of enantiomers has a trans relationship between the hydroxyl groups at C1 and C2, and a trans relationship between the hydroxyl groups at C2 and C3.
-
(1R,2S,3R)-1,2,3-Cyclohexanetriol: This is a chiral molecule and exists as a single enantiomer with a trans relationship between the hydroxyl groups at C1 and C2, and a cis relationship between the hydroxyl groups at C2 and C3. Its enantiomer is (1S,2R,3S)-1,2,3-Cyclohexanetriol.
The stereochemical relationships between these isomers can be visualized as follows:
Physicochemical Properties
Quantitative data for the individual stereoisomers of this compound is not extensively reported in readily available literature, with most commercial sources providing data for mixtures of cis and trans isomers. However, based on the properties of related cyclohexanetriols and general principles of stereochemistry, the following can be inferred and should be experimentally verified.
| Stereoisomer | IUPAC Name | Configuration | Melting Point (°C) | Specific Rotation ([α]D) |
| Meso | (cis,cis)-1,2,3-Cyclohexanetriol | (1r,2s,3s) | Data not available | 0° (achiral) |
| Enantiomer 1 | (1R,2R,3S)-1,2,3-Cyclohexanetriol | trans,trans | Data not available | Value > 0 |
| Enantiomer 2 | (1S,2S,3R)-1,2,3-Cyclohexanetriol | trans,trans | Data not available | Value < 0 |
| Chiral Isomer | (1R,2S,3R)-1,2,3-Cyclohexanetriol | trans,cis | Data not available | Data not available |
Note: Specific values for melting points and optical rotations require experimental determination for the pure, isolated stereoisomers.
Experimental Protocols
The synthesis and separation of this compound stereoisomers require stereocontrolled synthetic methods and effective purification techniques.
Synthesis of (cis,cis)-1,2,3-Cyclohexanetriol (Meso)
The all-cis isomer can be synthesized by the catalytic hydrogenation of benzene-1,2,3-triol (pyrogallol).
Protocol: Catalytic Hydrogenation of Pyrogallol
-
Reaction Setup: In a high-pressure autoclave, dissolve benzene-1,2,3-triol (pyrogallol) in a suitable solvent such as ethanol (B145695) or isopropanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as ruthenium on carbon (Ru/C) or rhodium on alumina (B75360) (Rh/Al₂O₃).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to a pressure of approximately 70-100 atm. Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, which will likely be a mixture of stereoisomers with the all-cis isomer as the major product, can be purified by fractional crystallization or column chromatography on silica (B1680970) gel.
Synthesis of trans-1,2,3-Cyclohexanetriol Stereoisomers
The trans isomers can be prepared through the oxidation of cyclohexene (B86901) derivatives. One established method involves the Prévost reaction or a modification thereof.
Protocol: Dihydroxylation of Cyclohex-2-en-1-ol
-
Reaction Setup: Dissolve cyclohex-2-en-1-ol in a suitable solvent like acetic acid or a mixture of acetic acid and an inert solvent.
-
Reagent Addition: Add silver benzoate (B1203000) and iodine in stoichiometric amounts. The reaction proceeds through a cyclic iodonium (B1229267) intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed to yield a mixture of di- and tri-acetates of this compound.
-
Saponification: The acetate (B1210297) groups are removed by saponification with a base such as sodium hydroxide (B78521) or potassium hydroxide in methanol.
-
Purification and Separation: The resulting mixture of cis and trans diastereomers can be separated by column chromatography on silica gel.
Separation of Diastereomers and Resolution of Enantiomers
Diastereomer Separation: The meso (cis,cis) isomer and the racemic pair of trans isomers have different physical properties (e.g., polarity, solubility, crystal structure) and can therefore be separated using standard laboratory techniques.
-
Column Chromatography: Flash chromatography on silica gel is a highly effective method. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol), can be used to separate the diastereomers.
-
Fractional Crystallization: Differences in solubility in a particular solvent system can be exploited to selectively crystallize one diastereomer from the mixture.
Enantiomeric Resolution: The racemic mixture of the trans isomers must be resolved to obtain the individual enantiomers. This is typically achieved by forming diastereomeric derivatives with a chiral resolving agent.
Protocol: Resolution of Racemic trans-1,2,3-Cyclohexanetriol
-
Diastereomer Formation: React the racemic triol with an enantiomerically pure chiral acid or its derivative (e.g., (R)-(-)-mandelic acid, (+)-camphorsulfonic acid, or their acid chlorides) in the presence of a suitable base to form a mixture of diastereomeric esters or salts.
-
Diastereomer Separation: Separate the resulting diastereomers by fractional crystallization or chromatography.
-
Hydrolysis: Hydrolyze the separated diastereomeric esters or salts to regenerate the individual enantiomers of the this compound.
Conclusion
The stereoisomers of this compound present a rich area for stereochemical studies and potential applications in medicinal chemistry and materials science. A thorough understanding of their nomenclature, combined with robust synthetic and purification protocols, is essential for any research or development endeavor involving these compounds. The methodologies outlined in this guide provide a solid foundation for the preparation and characterization of the individual stereoisomers of this compound.
An In-depth Technical Guide to 1,2,3-Cyclohexanetriol: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Cyclohexanetriol, a vicinal triol on a cyclohexane (B81311) ring, is a polyhydroxylated cycloalkane of significant interest in stereochemistry and as a potential building block in organic synthesis. Its multiple stereoisomers, arising from the relative orientations of the three hydroxyl groups, present unique conformational landscapes and potential for diverse chemical reactivity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its stereoisomers, and available experimental protocols for its synthesis and characterization. While information on its direct involvement in biological signaling pathways is limited, this document aims to serve as a foundational resource for researchers exploring its potential applications.
Physical and Chemical Properties
This compound is a solid at room temperature with a molecular formula of C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol .[1][2][3][4] Its physical and chemical properties are influenced by the stereochemistry of the hydroxyl groups. The presence of three hydroxyl groups makes the molecule polar and capable of extensive hydrogen bonding, leading to a relatively high boiling point and solubility in polar solvents.
A summary of its key physicochemical properties is presented in the table below. It is important to note that many of the available data points are calculated properties and may not have been experimentally verified for all stereoisomers.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [4] |
| Molecular Weight | 132.16 g/mol | [1][2][4] |
| Physical State (20 °C) | Solid | [1] |
| Appearance | White to Light yellow to Light red powder to crystal | [1][4] |
| Normal Boiling Point (Tboil) | 623.43 K (calculated) | [5][6] |
| Normal Melting Point (Tfus) | 340.15 ± 2.00 K (calculated) | [5][6] |
| logP (Octanol/Water Partition Coefficient) | -0.747 (calculated) | [5][6] |
| Water Solubility (log10WS) | -0.35 mol/l (calculated) | [5][6] |
| Purity (GC) | >97.0% (for commercial samples of cis- and trans- mixture) | [1][3][4] |
| CAS Registry Number | 6286-43-7 (for the mixture of isomers) | [1][2] |
Stereoisomerism
This compound has three chiral centers, leading to the possibility of several stereoisomers. The cis/trans relationship of the three hydroxyl groups defines the different diastereomers. Due to the cyclic nature of the molecule and the potential for meso compounds, the exact number of unique stereoisomers is four: two pairs of enantiomers and no meso compounds.[7] The conformational analysis of these isomers is complex, with the cyclohexane ring adopting chair conformations to minimize steric strain. The equatorial or axial orientation of the hydroxyl groups significantly impacts the stability and reactivity of each isomer.[2][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the configuration and conformation of these stereoisomers.[10][11]
Experimental Protocols
Synthesis of (±)-all-cis-1,2,4-Cyclohexanetriol via High-Pressure Hydrogenation
This protocol describes the one-step synthesis of (±)-all-cis-1,2,4-cyclohexanetriol by the high-pressure hydrogenation of 1,2,4-benzenetriol.[10]
Reaction Scheme:
Synthesis of (±)-all-cis-1,2,4-cyclohexanetriol.
Materials:
-
1,2,4-Trihydroxybenzene (1,2,4-benzenetriol)
-
Rhodium on aluminum oxide (5% Rh/Al₂O₃)
-
Tetrahydrofuran (B95107) (THF)
-
Hydrogen gas (H₂)
-
Silica (B1680970) gel for flash chromatography
-
Solvents for chromatography (e.g., CH₂Cl₂/MeOH)
Equipment:
-
High-pressure autoclave (Parr apparatus or similar)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Flash chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve 1,2,4-trihydroxybenzene in tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of 5% rhodium on aluminum oxide to the solution.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 100 atmospheres with hydrogen.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, carefully release the pressure and filter the reaction mixture to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product is a complex mixture of isomers.
-
Isolation: Purify the crude mixture by flash chromatography on silica gel using a mixture of CH₂Cl₂/MeOH (e.g., 4:1) as the eluent to isolate the (±)-all-cis-1,2,4-cyclohexanetriol. The yield of the desired product is reported to be around 50%.[10]
Characterization:
The structure and purity of the synthesized (±)-all-cis-1,2,4-cyclohexanetriol can be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To determine the stereochemistry and confirm the structure.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight.[10]
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for the stereochemical analysis of this compound isomers.[10][11] The coupling constants between the protons on the carbon atoms bearing the hydroxyl groups provide crucial information about their relative stereochemistry (cis or trans).[11] Derivatization with agents like α-methoxy-α-phenylacetic acid (MPA) can be used to further resolve signals and aid in the assignment of absolute configuration.[11]
Gas Chromatography (GC):
Due to its polarity and high boiling point, this compound is not ideal for direct GC analysis. Derivatization is necessary to increase its volatility. Silylation, by reacting the hydroxyl groups with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to produce more volatile trimethylsilyl (B98337) (TMS) ethers that can be readily analyzed by GC.[12][13]
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities of this compound and its involvement in any signaling pathways. While some related compounds, such as cyclohexane triones, have been investigated for their antibacterial properties, these findings cannot be directly extrapolated to this compound.[14] Similarly, derivatives of 1,2-cyclohexanedione (B122817) have shown potential as anticancer and antimicrobial agents, but this is a different class of compounds.[15]
Future research is needed to explore the potential biological roles of the different stereoisomers of this compound. Their unique three-dimensional structures could allow for specific interactions with biological targets such as enzymes or receptors.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a this compound isomer.
General workflow for the synthesis and characterization.
Conclusion
This compound represents a fascinating class of molecules with rich stereochemistry. While its physical and chemical properties have been partially characterized, particularly through computational methods, a significant gap exists in the experimental data for all its stereoisomers. The provided synthetic protocol for a related compound offers a viable route for accessing these molecules, which can then be subjected to detailed structural and biological evaluation. The lack of information on its biological activity and role in signaling pathways presents a clear opportunity for future research. This technical guide serves as a comprehensive starting point for scientists and researchers interested in exploring the chemistry and potential applications of this compound and its derivatives.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 6286-43-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound (cis- and trans- mixture) [cymitquimica.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. This compound (CAS 6286-43-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. allen.in [allen.in]
- 8. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Synthesis of 1,2,3-Cyclohexanetriol: A Technical Guide to Starting Materials and Methods
For Immediate Release
This technical guide provides an in-depth overview of the primary synthetic routes to 1,2,3-cyclohexanetriol, a molecule of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a detailed examination of starting materials, reaction protocols, and comparative quantitative data.
Introduction
This compound, also known as hexahydropyrogallol or pyrogallitol, is a polyhydroxylated cycloalkane with a range of stereoisomers. Its structural features make it a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The strategic selection of starting materials and synthetic methods is crucial for achieving desired stereoisomers and yields. This guide explores the two principal pathways for the synthesis of this compound: the hydrogenation of pyrogallol (B1678534) and the stereoselective dihydroxylation of cyclohexene (B86901) derivatives.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be broadly categorized into two main approaches based on the starting material:
-
Hydrogenation of Pyrogallol (1,2,3-Trihydroxybenzene): This is a direct and common method that involves the reduction of the aromatic ring of pyrogallol to the corresponding cyclohexane (B81311) derivative.
-
Dihydroxylation of Cyclohexene Derivatives: This approach involves the introduction of hydroxyl groups onto a cyclohexene backbone, often with a pre-existing hydroxyl group to direct the stereochemistry. A key starting material for this route is 3-cyclohexen-1-ol (B1583433).
The choice of starting material and synthetic route has a significant impact on the stereochemical outcome and overall efficiency of the synthesis.
I. Synthesis from Pyrogallol (1,2,3-Trihydroxybenzene)
The high-pressure hydrogenation of pyrogallol is a well-established method for producing various isomers of this compound.[1] The reaction involves the reduction of the aromatic ring using a metal catalyst under high pressure and temperature.
Reaction Scheme
Caption: Hydrogenation of Pyrogallol.
Experimental Protocols
High-Pressure Hydrogenation with Raney Nickel:
A solution of pyrogallol in ethanol (B145695) is subjected to hydrogenation in a high-pressure autoclave in the presence of Raney nickel catalyst.[1]
-
Substrate: 2.5 moles of pyrogallol
-
Solvent: 1000 mL of ethanol
-
Catalyst: 50 g (wet) of Raney nickel
-
Temperature: 140°C
-
Pressure: 3000 p.s.i. of hydrogen
-
Reaction Time: 3 hours
-
Work-up: After removal of the catalyst and ethanol, the residue is distilled under vacuum to yield a mixture of cyclohexanetriol isomers.
High-Pressure Hydrogenation with Copper-Chromium Oxide:
Pyrogallol dissolved in 1,4-dioxane (B91453) is hydrogenated using a copper-chromium oxide catalyst.[1]
-
Substrate: 0.05 mole of pure pyrogallol
-
Solvent: 200 cc of pure 1,4-dioxane
-
Catalyst: 20 g of copper-chromium oxide
-
Temperature: 140-145°C
-
Pressure: 3100 p.s.i. of hydrogen
-
Reaction Time: 150 minutes
Quantitative Data
| Catalyst | Starting Material | Product(s) | Yield | Reference |
| Raney Nickel | Pyrogallol | cis,cis,cis-1,2,3-Cyclohexanetriol & other isomers | 35-60% (total triols) | [1] |
| Copper-Chromium Oxide | Pyrogallol | This compound isomer mixture | Not specified in detail | [1] |
II. Synthesis from Cyclohexene Derivatives
A more stereocontrolled approach to specific isomers of this compound involves the dihydroxylation of cyclohexene derivatives, particularly 3-cyclohexen-1-ol. This method allows for the sequential introduction of hydroxyl groups, with the existing alcohol group influencing the stereochemical outcome of the subsequent additions.
Reaction Schemes
The synthesis from 3-cyclohexen-1-ol can proceed through different dihydroxylation methods to yield either cis or trans isomers relative to the existing hydroxyl group.
Syn-dihydroxylation (e.g., using Osmium Tetroxide):
Caption: Syn-dihydroxylation of 3-cyclohexen-1-ol.
Anti-dihydroxylation (e.g., via epoxidation and hydrolysis):
Caption: Anti-dihydroxylation of 3-cyclohexen-1-ol.
Experimental Protocols
Syn-dihydroxylation with Osmium Tetroxide:
The reaction of 3-cyclohexen-1-ol with a catalytic amount of osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) yields a cis-diol. The stereochemistry of the product will be relative to the starting hydroxyl group.
-
Substrate: 3-cyclohexen-1-ol
-
Reagents: Catalytic OsO₄, NMO
-
Solvent: Acetone/water mixture
-
Work-up: Reduction of the osmate ester intermediate with sodium bisulfite.
Anti-dihydroxylation via Epoxidation and Hydrolysis:
This two-step process involves the epoxidation of the double bond in 3-cyclohexen-1-ol, followed by acid-catalyzed hydrolysis of the epoxide to give a trans-diol.
-
Step 1: Epoxidation
-
Substrate: 3-cyclohexen-1-ol
-
Reagent: meta-Chloroperoxybenzoic acid (m-CPBA)
-
Solvent: Dichloromethane
-
-
Step 2: Hydrolysis
-
Intermediate: Cyclohexene oxide derivative
-
Reagent: Dilute aqueous acid (e.g., H₂SO₄)
-
Quantitative Data
| Method | Starting Material | Key Reagents | Expected Product Stereochemistry | Typical Yields (analogous reactions) |
| Syn-dihydroxylation | 3-Cyclohexen-1-ol | OsO₄, NMO | cis-diol | High |
| Anti-dihydroxylation | 3-Cyclohexen-1-ol | m-CPBA, H₃O⁺ | trans-diol | High |
Summary and Outlook
The synthesis of this compound can be effectively achieved through two primary routes: the hydrogenation of pyrogallol and the dihydroxylation of cyclohexene derivatives. The choice of starting material is a critical determinant of the synthetic strategy.
-
Pyrogallol offers a direct, one-step approach to a mixture of this compound isomers. This method is suitable for applications where a specific stereoisomer is not required or can be separated from the mixture.
-
Cyclohexene derivatives , such as 3-cyclohexen-1-ol, provide a more controlled, stereoselective pathway to specific isomers of this compound. By selecting the appropriate dihydroxylation reagents, chemists can favor the formation of either cis or trans diols.
Future research in this area may focus on the development of more efficient and stereoselective catalytic systems, as well as the use of renewable starting materials to enhance the sustainability of this compound synthesis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the rational design of synthetic strategies for this important class of molecules.
References
- 1. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2,3-Cyclohexanetriol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,3-cyclohexanetriol, a versatile carbocyclic polyol. The document covers its chemical identity, including stereoisomer-specific CAS numbers, and delves into its synthesis, purification, and spectroscopic characterization. Furthermore, it explores the burgeoning interest in this compound and its derivatives within the realm of drug discovery and development, highlighting their potential as therapeutic agents.
Chemical Identity and Properties
This compound, also known as hexahydropyrogallol, is a saturated cyclic alcohol containing three hydroxyl groups on adjacent carbon atoms of a cyclohexane (B81311) ring. The presence of multiple chiral centers gives rise to several stereoisomers. The general CAS number for the mixture of cis- and trans-isomers is 6286-43-7 .[1] Specific stereoisomers have their own unique CAS numbers, for instance, (1R,2s,3S)-Cyclohexane-1,2,3-triol is registered under CAS number 2630-64-0 .
A summary of key chemical identifiers is provided in the table below.
| Identifier | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| CAS Number (cis/trans mixture) | 6286-43-7 |
| CAS Number ((1R,2s,3S)-isomer) | 2630-64-0 |
| Synonyms | Hexahydropyrogallol, Pyrogallitol |
Synthesis and Purification
The synthesis of specific isomers of cyclohexanetriol often involves stereoselective methods. A common precursor for the synthesis of various cyclohexanetriol isomers is 3-cyclohexen-1-ol (B1583433). For instance, the synthesis of the four diastereomers of 1,2,4-cyclohexanetriol has been achieved from 3-cyclohexen-1-ol benzoate.[2]
A general workflow for the synthesis of a cyclohexanetriol from a corresponding benzenetriol is outlined below. This method typically involves high-pressure hydrogenation.
Caption: General synthesis workflow for this compound.
Experimental Protocol: High-Pressure Hydrogenation of 1,2,4-Benzenetriol (B23740)
This protocol is adapted from the synthesis of all-cis-1,2,4-cyclohexanetriol and can be modified for this compound synthesis.[2]
Materials:
-
1,2,4-Benzenetriol
-
Rhodium on aluminum oxide (5%) or Raney-nickel
-
Ethanol (B145695) or Tetrahydrofuran (THF)
-
High-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure reactor, a solution of 1,2,4-benzenetriol in a suitable solvent (e.g., ethanol or THF) is prepared.
-
A catalytic amount of rhodium on aluminum oxide or Raney-nickel is added to the solution.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction is carried out at elevated temperature (e.g., 100°C) and high pressure (e.g., 100 atmospheres) for a specified duration (e.g., 15-16 hours).
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product mixture.
Purification Protocol: Flash Column Chromatography
Purification of the crude product to isolate specific stereoisomers is typically achieved by flash column chromatography.[2]
Materials:
-
Crude cyclohexanetriol mixture
-
Silica (B1680970) gel (particle size 40-63 µm)
-
Solvent system (e.g., a mixture of chloroform, methanol, isopropanol, and water)
-
Chromatography column and accessories
Procedure:
-
A slurry of silica gel in the chosen eluent is prepared and packed into a chromatography column.
-
The crude cyclohexanetriol mixture is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The column is eluted with the solvent system, and fractions are collected.
-
The composition of the fractions is monitored by a suitable technique (e.g., thin-layer chromatography).
-
Fractions containing the desired pure isomer are combined and the solvent is removed to yield the purified product.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization and stereochemical assignment of cyclohexanetriol isomers.
¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H NMR spectra, along with the number of signals in ¹³C NMR spectra, provide detailed information about the configuration of the hydroxyl groups (axial vs. equatorial) and the overall conformation of the cyclohexane ring.[2]
Applications in Drug Development
Cyclohexanetriol derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.
Anticancer Activity
Derivatives of cyclohexanetetrol, a closely related class of compounds, have shown potential in cancer therapy. For instance, {5-[(E)-benzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] The proposed mechanism of action for some of these compounds involves the induction of apoptosis through mitochondrial dysfunction and cell cycle arrest.[3]
Enzyme Inhibition
Cyclohexane derivatives are being explored as inhibitors of various enzymes.
-
Glycosidase Inhibitors: 5-amino-1,2,3,4-cyclohexanetetrol derivatives have been designed and synthesized as analogues of potent glycosidase inhibitors.[4] These compounds can mimic the structure of monosaccharides and interact with the active site of glycosidases.
-
Carbonic Anhydrase-II Inhibitors: Novel 1H-1,2,3-triazole analogs incorporating a cyclohexane moiety have been synthesized and evaluated as inhibitors of carbonic anhydrase-II, an enzyme implicated in various physiological and pathological processes.
The general approach for developing enzyme inhibitors from a cyclohexanetriol scaffold is depicted below.
Caption: Drug development workflow for enzyme inhibitors.
Conclusion
This compound and its isomers represent a valuable class of compounds for researchers in organic synthesis and medicinal chemistry. The stereoselective synthesis and purification of these molecules, while challenging, provide access to a diverse range of scaffolds for the development of novel therapeutic agents. The demonstrated biological activities of cyclohexanetriol derivatives, particularly in the areas of cancer and enzyme inhibition, underscore their potential for future drug discovery efforts. Further exploration of the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.
References
An In-depth Technical Guide to the Molecular Structure of 1,2,3-Cyclohexanetriol
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known biological significance of 1,2,3-cyclohexanetriol for researchers, scientists, and professionals in drug development.
Molecular Structure and Stereoisomerism
This compound (C₆H₁₂O₃) is a cyclic polyol with three hydroxyl groups on adjacent carbon atoms of a cyclohexane (B81311) ring. The presence of three stereocenters gives rise to multiple stereoisomers, which can be broadly classified into cis and trans isomers based on the relative orientation of the hydroxyl groups. The stereochemistry and conformational preferences of these isomers are critical to their physical properties and biological activity.
Stereoisomers of this compound
There are four possible stereoisomers of this compound: two meso compounds and one pair of enantiomers.
-
(1R,2S,3R)-1,2,3-Cyclohexanetriol and (1S,2R,3S)-1,2,3-Cyclohexanetriol: This is a pair of enantiomers.
-
cis,cis-1,2,3-Cyclohexanetriol: This is a meso compound with a plane of symmetry.
-
cis,trans-1,2,3-Cyclohexanetriol: This is another meso compound.
The relationship between these stereoisomers can be visualized as follows:
The Biological Landscape of 1,2,3-Cyclohexanetriol Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2,3-Cyclohexanetriol and its derivatives represent a class of polyhydroxylated alicyclic compounds. While the broader family of cyclohexane (B81311) polyols has been investigated for various biological activities, a comprehensive review of the scientific literature reveals a notable scarcity of specific research focused on the biological activities of this compound derivatives. This technical guide aims to provide a thorough overview of the available information on this core topic. Given the limited direct data, this paper will also explore the bioactivities of closely related isomers and other polyhydroxylated cyclohexane derivatives to offer a broader context and highlight potential avenues for future research and drug discovery. The information on related compounds, such as other cyclohexanetriol isomers and cyclohexanetetrols, provides valuable insights into the potential pharmacological applications of this underexplored chemical space.
Biological Activities of Cyclohexanetriol Isomers and Other Polyhydroxylated Cyclohexane Derivatives
While data on this compound derivatives is sparse, research on its isomers and other related compounds offers valuable insights into potential biological activities.
Anticancer Activity of Cyclohexane-1,2,3,5-tetrol Analogs
A study focused on the synthesis and biological evaluation of cyclohexane-1,2,3,5-tetrol analogs revealed promising anticancer properties. Ten synthesized analogs, specifically {[5-(E)-benzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrol derivatives, were evaluated for their cytotoxic activity. Several of these compounds demonstrated potent anti-proliferative effects against various cancer cell lines, with some inducing apoptosis through mitochondrial dysfunction and cell cycle arrest[1]. The incorporation of a 1,3,4-thiadiazol moiety was found to significantly enhance the anticancer activity[1].
Biological Potential of 1,2,4-Cyclohexanetriol Derivatives
The 1,2,4-cyclohexanetriol scaffold is a key component in the structure of resiniferatoxin, a potent TRPV1 agonist. The biological activity of compounds containing the cage-like orthoester structural fragment derived from 1,2,4-trihydroxycyclohexane moieties has been reviewed, indicating a range of biological effects[2].
Antimicrobial and Anticancer Activities of Cyclohexanedione and Trione Derivatives
It is important to distinguish cyclohexanetriols from their oxidized counterparts, cyclohexanediones and triones, which have demonstrated a broader range of documented biological activities.
-
1,2-Cyclohexanedione derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents[3]. Their anticancer mechanism is often linked to the induction of apoptosis[3]. The antimicrobial action is thought to involve the disruption of the bacterial cell membrane[3].
-
Cyclohexane triones have been identified as a novel class of synthetic antibacterial agents. They are active against Gram-positive bacteria and have been shown to inhibit the transport of low-molecular-weight hydrophilic substances into bacteria, acting in a manner similar to hexachlorophene[1].
Quantitative Data on Related Compounds
The following table summarizes the available quantitative data on the biological activity of polyhydroxylated cyclohexane derivatives and related compounds. It is important to note the absence of specific data for this compound derivatives.
| Compound Class | Derivative/Analog | Target/Assay | Activity (IC₅₀) | Reference |
| Cyclohexane-1,2,3,5-tetrol | {5-[(E)-(4-chlorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}cyclohexane-1,2,3,5-tetrol (5c) | MCF-7 (Breast Cancer) | Not specified, but noted as potent | [1] |
| Cyclohexane-1,2,3,5-tetrol | {5-[(E)-(4-fluorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}cyclohexane-1,2,3,5-tetrol (5f) | MCF-7 (Breast Cancer) | Not specified, but noted as potent | [1] |
| Cyclohexane-1,2,3,5-tetrol | {5-[(E)-(4-hydroxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}cyclohexane-1,2,3,5-tetrol (5g) | MCF-7 (Breast Cancer) | Not specified, but noted as potent | [1] |
| Cyclohexane-1,2,3,5-tetrol | {5-[(E)-(4-nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}cyclohexane-1,2,3,5-tetrol (5j) | MCF-7 (Breast Cancer) | Not specified, but noted as potent | [1] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound derivatives are not available in the literature. However, based on the methodologies used for related compounds, a general approach can be outlined.
General Synthesis of Cyclohexanetriol Derivatives
The synthesis of cyclohexanetriol derivatives would typically start from a commercially available cyclohexanetriol or a protected precursor. Derivatization could involve reactions such as esterification, etherification, or the introduction of heterocyclic moieties at one or more of the hydroxyl groups. Purification of the final compounds would likely be achieved through chromatographic techniques like column chromatography.
In Vitro Anticancer Activity Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.
-
Cell Plating: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is washed away.
-
Solubilization and Absorbance Reading: The bound dye is solubilized, and the absorbance is read on a plate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: The test compounds are serially diluted in a 96-well plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizations: Workflows and Pathways
Due to the lack of specific data for this compound derivatives, the following diagrams represent generalized workflows and hypothetical pathways relevant to the screening and potential mechanism of action of novel bioactive compounds.
Caption: Generalized experimental workflow for the discovery of bioactive this compound derivatives.
Caption: Hypothetical signaling pathway for an anticancer this compound derivative.
Conclusion and Future Perspectives
The exploration of the biological activities of this compound derivatives is a nascent field with significant untapped potential. The current body of scientific literature lacks in-depth studies on this specific class of compounds. However, the promising anticancer and antimicrobial activities observed in closely related polyhydroxylated cyclohexane derivatives, such as other cyclohexanetriol isomers and cyclohexanetetrols, suggest that this compound derivatives are worthy candidates for future investigation in drug discovery programs.
Researchers are encouraged to undertake systematic studies involving the synthesis of diverse libraries of this compound derivatives and their subsequent screening for a wide range of biological activities. Such endeavors could unveil novel therapeutic agents with unique mechanisms of action. The methodologies and insights gained from studies on related compounds provide a solid foundation for initiating such research.
References
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of all-cis-1,2,3-Cyclohexanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of all-cis-1,2,3-cyclohexanetriol, a conformationally restricted polyol with significant potential in medicinal chemistry and materials science. Understanding its precise three-dimensional arrangement is paramount for designing novel therapeutics and functional materials. This document outlines the crystallographic parameters, experimental procedures for its synthesis and crystallization, and a detailed workflow for its structural determination.
Crystallographic Data Summary
The crystal structure of all-cis-1,2,3-cyclohexanetriol has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below, providing a quantitative overview of the unit cell and refinement parameters.
| Parameter | Value |
| Chemical Formula | C₆H₁₂O₃ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 12.236(2) |
| b (Å) | 4.914(1) |
| c (Å) | 22.700(5) |
| β (°) | 91.86(3) |
| Volume (ų) | 1364.2 |
| Z | 8 |
| Temperature (K) | 298 |
| Rgt(F) | 0.038 |
Experimental Protocols
Synthesis of all-cis-1,2,3-Cyclohexanetriol
The synthesis of all-cis-1,2,3-cyclohexanetriol can be achieved through the catalytic hydrogenation of 1,2,3-trihydroxybenzene (pyrogallol). A general procedure is outlined below:
-
Hydrogenation Setup: A high-pressure autoclave is charged with 1,2,3-trihydroxybenzene and a suitable hydrogenation catalyst, such as Raney Nickel or Rhodium on alumina.
-
Solvent Addition: An appropriate solvent, typically ethanol (B145695) or tetrahydrofuran, is added to the autoclave.
-
Hydrogenation Reaction: The vessel is sealed, purged with hydrogen gas, and then pressurized to a high pressure (e.g., 100 atmospheres). The reaction mixture is heated (e.g., to 100°C) and stirred for a prolonged period (e.g., 15 hours) to ensure complete reduction of the aromatic ring.
-
Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The resulting mixture of cyclohexanetriol isomers is purified by column chromatography on silica (B1680970) gel or by centrifugal counter-current chromatography to isolate the all-cis isomer.
Crystallization of all-cis-1,2,3-Cyclohexanetriol
Single crystals suitable for X-ray diffraction can be grown by the slow cooling of a saturated solution.[1]
-
Dissolution: The purified all-cis-1,2,3-cyclohexanetriol is dissolved in a minimal amount of hot acetone (B3395972) to create a saturated solution.
-
Slow Cooling: The hot solution is then allowed to cool slowly to room temperature. To promote the formation of large, high-quality crystals, the cooling process should be as gradual as possible. This can be achieved by placing the container in a Dewar flask filled with warm water or by using a programmable cooling apparatus.
-
Crystal Harvesting: Once crystals have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent.
-
Drying: The crystals are then dried under a gentle stream of inert gas or in a desiccator.
Crystal Structure Determination Workflow
The determination of the crystal structure of all-cis-1,2,3-cyclohexanetriol follows a well-established workflow, from crystal selection to structure refinement and validation.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Logical Relationship of Synthesis and Analysis
The synthesis and structural analysis of all-cis-1,2,3-cyclohexanetriol are interconnected processes, where the successful outcome of one is dependent on the other.
Caption: From Synthesis to Final Crystal Structure.
References
Conformational Landscape of 1,2,3-Cyclohexanetriol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational preferences of 1,2,3-cyclohexanetriol stereoisomers. Understanding the three-dimensional structure of these molecules is paramount in fields such as drug design and materials science, as conformation dictates molecular interactions and, consequently, biological activity and physical properties. This document synthesizes experimental data and theoretical principles to offer a detailed view of the conformational equilibria of the four stereoisomers of this compound.
Introduction to this compound Stereoisomers
This compound possesses three chiral centers, giving rise to a total of four possible stereoisomers. These are:
-
(1R,2R,3R)-1,2,3-Cyclohexanetriol and its enantiomer (1S,2S,3S)-1,2,3-Cyclohexanetriol (a racemic mixture, hereafter referred to as the all-trans isomer for simplicity, although this is not a standard nomenclature).
-
(1R,2R,3S)-1,2,3-Cyclohexanetriol (a meso compound, hereafter referred to as the cis,cis or all-cis isomer).
-
(1R,2S,3R)-1,2,3-Cyclohexanetriol (a meso compound, hereafter referred to as the cis,trans,cis isomer).
-
(1R,2S,3S)-1,2,3-Cyclohexanetriol and its enantiomer (1S,2R,3R)-1,2,3-Cyclohexanetriol (a racemic mixture, hereafter referred to as the trans,cis,trans isomer).
The conformational analysis of these isomers is primarily governed by the interplay of several factors within the flexible cyclohexane (B81311) ring:
-
Steric Hindrance: Repulsive interactions between bulky substituents, particularly the energetic penalty of placing hydroxyl groups in axial positions (A-value) and the more severe 1,3-diaxial interactions.
-
Intramolecular Hydrogen Bonding: Attractive interactions between hydroxyl groups can stabilize certain conformations, sometimes overriding steric considerations.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the conformational equilibrium by solvating the hydroxyl groups to varying extents.
The most stable conformation for a cyclohexane ring is the chair form. This guide will focus on the equilibrium between the two possible chair conformations for each stereoisomer.
Stereoisomers and their Conformational Equilibria
The following diagram illustrates the relationships between the different stereoisomers of this compound.
The conformational equilibrium for each isomer involves a ring flip between two chair forms. The relative stability of these conformers is determined by the number and type of unfavorable interactions, primarily 1,3-diaxial interactions, and the presence of stabilizing intramolecular hydrogen bonds.
all-cis-(1R,2R,3S)-1,2,3-Cyclohexanetriol (meso)
The all-cis isomer can exist in two chair conformations. In one conformer, the hydroxyl groups are arranged as axial-equatorial-axial (a,e,a). The ring flip converts this to an equatorial-axial-equatorial (e,a,e) arrangement.
A crystal structure of all-cis-cyclohexane-1,2,3-triol confirms that the molecule adopts a slightly distorted chair conformation where one hydroxyl group is axial and the other two are equatorial.[1] This suggests that the e,a,e conformation is significantly more stable. The preference for the e,a,e conformer is driven by minimizing the number of bulky axial substituents. The a,e,a conformer would suffer from two destabilizing 1,3-diaxial interactions between the axial hydroxyl groups and axial hydrogens.
Table 1: Conformational Data for all-cis-1,2,3-Cyclohexanetriol
| Conformer | Substituent Positions | Estimated Relative Energy (kcal/mol) | Key Interactions | Experimental Evidence |
| A | e,a,e | 0 | One axial OH | Crystal structure shows this conformation.[1] 1H NMR coupling constants are consistent with this major conformer.[1] |
| B | a,e,a | > 2.0 | Two axial OH groups leading to two 1,3-diaxial interactions with hydrogens. Potential for intramolecular H-bonding. | Not observed as the major conformer in the solid state. |
Other Stereoisomers
Detailed experimental and computational data for the other three stereoisomers are less readily available in the literature. However, their conformational preferences can be predicted based on the established principles of cyclohexane conformational analysis. The key is to evaluate the steric strain in each of the two chair conformers for each isomer. The presence of vicinal hydroxyl groups also introduces the possibility of intramolecular hydrogen bonding, which can stabilize conformers with axial hydroxyl groups, partially offsetting the steric strain.
Table 2: Predicted Conformational Preferences for other this compound Isomers
| Isomer | Conformer 1 (Positions) | Conformer 2 (Positions) | Predicted More Stable Conformer | Rationale |
| all-trans | a,a,a | e,e,e | e,e,e | Minimizes the number of axial substituents, avoiding three 1,3-diaxial interactions. |
| cis,trans,cis | a,a,e | e,e,a | e,e,a | Minimizes the number of axial substituents. |
| trans,cis,trans | a,e,a | e,a,e | e,a,e | Both conformers have one axial and two equatorial groups, but the relative positions may lead to differing stabilities due to hydrogen bonding possibilities. |
Experimental Protocols
The primary experimental technique for determining conformational equilibria in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.
Low-Temperature 1H and 13C NMR Spectroscopy
Objective: To slow the rate of chair-chair interconversion to the point where signals for individual conformers can be resolved and their populations determined by integration.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD2Cl2, CDCl3, or a mixture like CHF2Cl/CHFCl2).
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit capable of reaching temperatures as low as -100 °C or below.
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum at room temperature to observe the time-averaged signals.
-
Gradually lower the temperature in increments of 10-20 °C, acquiring a spectrum at each temperature.
-
Observe the broadening of signals as the coalescence temperature is approached.
-
Continue cooling until sharp, distinct signals for each conformer are observed.
-
For 13C NMR, acquire proton-decoupled spectra at low temperatures to observe separate signals for the carbons in each conformer.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each conformer in both the 1H and 13C spectra. The ratio of the integrals directly corresponds to the population ratio of the conformers.
-
Calculate the equilibrium constant, Keq = [major conformer]/[minor conformer].
-
Determine the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Analysis of Vicinal Coupling Constants (3JHH)
Objective: To use room-temperature NMR data to estimate the conformational equilibrium based on the relationship between vicinal proton-proton coupling constants and the dihedral angle between them (the Karplus equation).
Methodology:
-
Data Acquisition: Acquire a high-resolution 1H NMR spectrum at room temperature, ensuring sufficient digital resolution to accurately measure coupling constants.
-
Spectral Analysis: Assign the proton signals and accurately measure the vicinal coupling constants (3JHH) for protons on adjacent carbons.
-
Karplus Equation Application:
-
The observed coupling constant (Jobs) is a weighted average of the coupling constants in the two chair conformers: Jobs = PAJA + PBJB, where PA and PB are the mole fractions of conformers A and B, and JA and JB are the coupling constants for the pure conformers.
-
Estimate the coupling constants for the pure conformers (JA and JB) based on the expected dihedral angles (approximately 60° for axial-equatorial and equatorial-equatorial, and 180° for axial-axial) and a suitable form of the Karplus equation (J = Acos2θ + Bcosθ + C). The parameters A, B, and C are empirically derived.[2]
-
With the observed coupling constant and the estimated values for the pure conformers, solve for the populations PA and PB (since PA + PB = 1).
-
For the all-cis isomer in D2O, the reported vicinal coupling constants are J = 2.7 Hz, J = 4.6 Hz, and J = 11.4 Hz.[1] The large value of 11.4 Hz is indicative of a dominant axial-axial coupling, supporting the prevalence of the e,a,e conformer.
-
The following diagram illustrates the workflow for NMR-based conformational analysis.
Computational Chemistry Protocols
Computational methods are invaluable for corroborating experimental findings and for providing energetic data that may be difficult to obtain experimentally.
Objective: To calculate the relative energies and geometries of the different conformers of each this compound isomer.
Molecular Mechanics (MM)
Methodology:
-
Software: Use a molecular modeling package such as Avogadro, Chem3D, or MacroModel.
-
Force Field: Select a suitable force field, such as MMFF94, which is generally recommended for conformational analysis of organic molecules.[3]
-
Procedure:
-
Construct the initial 3D structure of each conformer for each isomer.
-
Perform a conformational search to identify all low-energy minima.
-
For each identified conformer, perform a geometry optimization to find the lowest energy structure.
-
Calculate the steric energy for each optimized conformer. The difference in steric energies provides an estimate of the relative stability.
-
Density Functional Theory (DFT)
Methodology:
-
Software: Employ a quantum chemistry package like Gaussian, ORCA, or Spartan.
-
Method:
-
Start with the geometries obtained from molecular mechanics.
-
Perform geometry optimization using a functional that accounts for dispersion interactions, which are important for accurate conformational energies. Recommended functionals include M06-2X or B3LYP with a dispersion correction (e.g., B3LYP-D3).[4]
-
Use a reasonably large basis set, such as 6-311+G(d,p), to ensure accuracy.
-
-
Analysis:
-
Calculate the electronic energies of the optimized conformers.
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the free energy.
-
The relative free energies of the conformers can then be compared to predict their equilibrium populations.
-
The logical relationship between these computational methods is depicted below.
Conclusion
The conformational analysis of this compound isomers reveals a complex interplay of steric and electronic effects. While the all-cis isomer is experimentally confirmed to predominantly exist in a chair conformation with one axial and two equatorial hydroxyl groups, the conformational preferences of the other isomers can be reliably predicted using established principles. For all isomers, the conformer that minimizes the number of sterically demanding axial hydroxyl groups is expected to be the most stable. However, the potential for intramolecular hydrogen bonding can provide a stabilizing influence for conformers with adjacent axial and equatorial or diaxial hydroxyl groups, and this effect will be highly dependent on the solvent environment. A combined approach using low-temperature NMR spectroscopy and high-level computational chemistry provides the most robust means of quantitatively determining the conformational landscape of these important molecules. This detailed understanding is crucial for predicting their interactions in biological systems and for the rational design of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Karplus equation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 1,2,3-Cyclohexanetriol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-cyclohexanetriol, a polyhydroxy compound of interest in various chemical and pharmaceutical research areas. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . The spectroscopic data presented below has been aggregated from various spectral databases and is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterium (B1214612) oxide (D₂O).
¹H NMR Data
| Chemical Shift (δ) ppm |
| 1.36 |
| 1.74 |
| 3.69 |
| 3.94 |
¹³C NMR Data
| Chemical Shift (δ) ppm |
| 23.0 |
| 31.2 |
| 71.9 |
| 75.3 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound, prepared as a KBr pellet, reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |
| 3350 | 2.0 | O-H stretch (broad) |
| 2930 | 15.0 | C-H stretch (aliphatic) |
| 1450 | 40.0 | C-H bend (scissoring) |
| 1350 | 45.0 | C-H bend (wagging) |
| 1250 | 50.0 | C-O stretch (secondary alcohol) |
| 1080 | 25.0 | C-O stretch (primary alcohol) |
| 1040 | 20.0 | C-C stretch |
| 980 | 40.0 | O-H bend (out-of-plane) |
| 900 | 55.0 | C-H bend (rocking) |
| 850 | 60.0 | C-C stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides insights into its molecular weight and fragmentation pattern.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 57 | 100.0 |
| 70 | 95.0 |
| 58 | 55.0 |
| 96 | 30.0 |
| 86 | 28.0 |
| 41 | 25.0 |
| 68 | 22.0 |
| 73 | 20.0 |
| 114 | 18.0 |
| 132 | 5.0 |
Experimental Protocols
The following protocols outline the methodologies used to obtain the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound was prepared in deuterium oxide (D₂O).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The use of D₂O as a solvent results in the exchange of the hydroxyl protons with deuterium, leading to their signal not being observed in the spectrum.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum was obtained on a 22.5 MHz spectrometer. The chemical shifts are reported in ppm.
Infrared Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of solid this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The resulting mixture was then compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The FT-IR spectrum was recorded in transmission mode. A background spectrum of a pure KBr pellet was first acquired and subtracted from the sample spectrum to obtain the final spectrum.
Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) was used to generate the mass spectrum.
-
Data Acquisition: The sample was introduced into the mass spectrometer, and the resulting ions were separated based on their mass-to-charge ratio (m/z). The relative abundance of each ion was recorded to produce the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Discovery and Synthesis of 1,2,3-Cyclohexanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Cyclohexanetriol, a vicinal triol of cyclohexane (B81311), exists as a set of stereoisomers that have played a significant role in the development of stereochemical theory and as intermediates in the synthesis of various natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for producing the different stereoisomers of this compound. It includes detailed experimental protocols for key syntheses, quantitative data for comparative analysis, and logical diagrams to illustrate the stereochemical relationships and synthetic pathways.
Historical Discovery and Early Synthetic Efforts
The initial synthesis of two of the three possible stereoisomers of this compound was first reported by Brunel in the early 1900s , starting from cyclohexene (B86901).[1] Later, Lindemann and de Lange were instrumental in characterizing all three isomers, which they obtained through the hydrogenation of pyrogallol (B1678534) .[1]
A significant advancement in the stereochemical understanding and synthesis of a specific isomer came from the work of Gogek, Moir, McRae, and Purves . They developed an improved synthesis for the cis-cis-trans-isomer and critically, they were able to deduce the stereochemical structures of the three isomers by applying the principles of the Walden inversion .[1][2] This was a pivotal moment in confirming the spatial arrangement of the hydroxyl groups on the cyclohexane ring.
Key Synthetic Methodologies
The synthesis of this compound stereoisomers can be broadly categorized into two main approaches: the hydrogenation of aromatic precursors and the stereoselective dihydroxylation of cyclohexene derivatives.
Hydrogenation of Pyrogallol
The catalytic hydrogenation of pyrogallol (1,2,3-trihydroxybenzene) is a direct method to produce a mixture of this compound isomers. This method is particularly effective for producing the cis-cis-cis-isomer in significant yields.
Experimental Protocol: Hydrogenation of Pyrogallol
This protocol is adapted from the work of Gogek, Moir, McRae, and Purves.
Materials:
-
Pyrogallol
-
Raney Nickel catalyst
-
Hydrogen gas
-
High-pressure hydrogenation apparatus
Procedure:
-
A solution of pyrogallol in ethanol is placed in a high-pressure hydrogenation apparatus.
-
Raney Nickel catalyst is added to the solution.
-
The apparatus is sealed and purged with hydrogen gas.
-
The reaction is carried out at a specific temperature and pressure for a designated time (e.g., 140°C and 3000 p.s.i. for three hours).
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting mixture of cyclohexanetriol isomers is then separated by fractional distillation and recrystallization.
Quantitative Data:
| Starting Material | Catalyst | Product(s) | Yield | Reference |
| Pyrogallol | Raney Nickel | Mixture of this compound isomers | High (specific isomer yields vary) | [1] |
Oxidation of Cyclohexene Derivatives
A more versatile approach to obtaining specific stereoisomers of this compound involves the stereocontrolled oxidation of cyclohexene derivatives. The choice of starting material and oxidizing agent dictates the stereochemical outcome of the final product.
This isomer can be synthesized from cyclohexen-3-ol acetate (B1210297) through oxidation with performic acid. This reaction proceeds via an epoxide intermediate, and the subsequent ring-opening and hydrolysis lead to the desired triol.
Experimental Protocol: Oxidation of Cyclohexen-3-ol Acetate with Performic Acid
This protocol is based on the improved synthesis reported by Gogek, Moir, McRae, and Purves.[1]
Materials:
-
Cyclohexen-3-ol acetate
-
Formic acid (87%)
-
Hydrogen peroxide (30%)
-
Benzene
-
Sodium hydroxide (B78521) solution
Procedure:
-
A solution of performic acid is prepared by carefully adding hydrogen peroxide to formic acid.
-
Cyclohexen-3-ol acetate is added to the performic acid solution, and the reaction mixture is maintained at a controlled temperature (e.g., 55°C) for several hours.
-
The reaction mixture is then neutralized with a sodium hydroxide solution.
-
The product is extracted with an organic solvent such as benzene.
-
The organic extracts are combined, dried, and the solvent is evaporated.
-
The resulting crude product, a mixture of partly acylated triols, is then saponified (hydrolyzed) using a sodium hydroxide solution.
-
The final triol product is isolated and purified by distillation and recrystallization.
Quantitative Data:
| Starting Material | Oxidizing Agent | Major Product | Yield | Minor Product | Yield | Reference |
| Cyclohexen-3-ol acetate | Performic acid | cis-cis-trans-1,2,3-Cyclohexanetriol | 20-25% | cis-trans-cis-1,2,3-Cyclohexanetriol | 1-2% | [1][3] |
The cis-dihydroxylation of cyclohexene is a fundamental reaction that can be a starting point for the synthesis of 1,2,3-cyclohexanetriols. Osmium tetroxide is a classic reagent for achieving this transformation with high stereoselectivity.
Experimental Protocol: cis-Dihydroxylation of Cyclohexene
Materials:
-
Cyclohexene
-
Osmium tetroxide (OsO₄)
-
N-methylmorpholine N-oxide (NMO) or other co-oxidants
-
Suitable solvent (e.g., acetone/water mixture)
-
Sodium sulfite (B76179) or hydrogen sulfide (B99878) for workup
Procedure:
-
Cyclohexene is dissolved in a suitable solvent system.
-
A catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant (like NMO) are added to the solution.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched by the addition of a reducing agent like sodium sulfite or by bubbling hydrogen sulfide gas through the solution to precipitate the osmium species.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The organic extracts are dried, and the solvent is evaporated to yield the cis-1,2-cyclohexanediol.
Quantitative Data:
| Starting Material | Reagent | Product | Yield | Stereoselectivity |
| Cyclohexene | OsO₄ / NMO | cis-1,2-Cyclohexanediol | High | High (syn-addition) |
Stereochemical Relationships and Synthetic Logic
The stereochemical outcome of the synthesis of this compound isomers is governed by the reaction mechanisms. The hydrogenation of the planar pyrogallol ring can lead to different diastereomers depending on the catalyst surface interaction. In contrast, the oxidation of cyclohexene derivatives offers more predictable stereocontrol based on the principles of syn- and anti-addition to the double bond and the stereochemistry of epoxide ring-opening, which often proceeds with inversion of configuration (Walden inversion).
Caption: Synthetic pathways to this compound isomers.
Conclusion
The synthesis of this compound has a rich history intertwined with the development of stereochemical concepts. From the early work of Brunel and the definitive characterization by Lindemann and de Lange to the stereocontrolled syntheses developed by Gogek and others, the methodologies have evolved to provide access to specific stereoisomers. The choice of the synthetic route, whether through the hydrogenation of pyrogallol or the oxidation of cyclohexene derivatives, allows for the targeted production of the desired isomer. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in organic synthesis and drug development who utilize these versatile building blocks.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis-1,2,3-Cyclohexanetriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-1,2,3-cyclohexanetriol, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is achieved through a robust three-step sequence starting from cyclohexene (B86901). The key transformation involves a substrate-directed syn-dihydroxylation of an allylic alcohol intermediate using osmium tetroxide complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA), which ensures high stereocontrol to yield the desired all-cis isomer. All quantitative data is summarized, and detailed experimental procedures are provided.
Introduction
cis-1,2,3-Cyclohexanetriol and its derivatives are important structural motifs in a variety of biologically active molecules and natural products. Their rigid, polyhydroxylated cyclohexane (B81311) core makes them attractive scaffolds for the development of novel therapeutics, including glycosidase inhibitors and antiviral agents. The stereocontrolled synthesis of these triols is crucial for elucidating structure-activity relationships and for the preparation of enantiomerically pure drug candidates. The following protocols detail a reliable method for the preparation of the all-cis diastereomer.
Overall Synthesis Scheme
The stereoselective synthesis of cis-1,2,3-cyclohexanetriol is accomplished via a three-step reaction sequence starting from cyclohexene.
Caption: Overall synthetic route to cis-1,2,3-cyclohexanetriol.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Epoxidation | Cyclohexene | Cyclohexene Oxide | m-Chloroperoxybenzoic acid (mCPBA) | ~85 | N/A | [1] |
| 2 | Isomerization | Cyclohexene Oxide | 3-Hydroxycyclohexene | Lithium diisopropylamide (LDA) | ~80 | N/A | General procedure |
| 3 | Dihydroxylation | 3-Hydroxycyclohexene | cis-1,2,3-Cyclohexanetriol | OsO4, TMEDA | ~70-80 (estimated) | >20:1 (estimated) | [2] |
Experimental Protocols
Step 1: Synthesis of Cyclohexene Oxide
This procedure describes the epoxidation of cyclohexene to yield cyclohexene oxide.
Materials:
-
Cyclohexene
-
m-Chloroperoxybenzoic acid (mCPBA, ~77%)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyclohexene oxide can be purified by distillation.[3]
Caption: Workflow for the synthesis of cyclohexene oxide.
Step 2: Synthesis of 3-Hydroxycyclohexene (Cyclohex-2-en-1-ol)
This protocol describes the base-catalyzed isomerization of cyclohexene oxide to the allylic alcohol, 3-hydroxycyclohexene.
Materials:
-
Cyclohexene oxide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of cyclohexene oxide (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Workflow for the synthesis of 3-hydroxycyclohexene.
Step 3: Stereoselective Synthesis of cis-1,2,3-Cyclohexanetriol
This protocol details the directed syn-dihydroxylation of 3-hydroxycyclohexene to yield the all-cis triol.[2]
Materials:
-
3-Hydroxycyclohexene
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Osmium tetroxide (OsO4) solution in a suitable solvent (e.g., toluene (B28343) or CH2Cl2)
-
Anhydrous dichloromethane (CH2Cl2)
-
Aqueous sodium sulfite (Na2SO3) solution (10% w/v)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-hydroxycyclohexene (1.0 eq) and TMEDA (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Slowly add a solution of osmium tetroxide (1.1 eq) dropwise. The reaction mixture will typically turn dark brown.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by adding a 10% aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir vigorously for 2-3 hours, or until the aqueous layer becomes colorless.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude cis-1,2,3-cyclohexanetriol can be purified by crystallization or flash column chromatography.
Caption: Workflow for the directed dihydroxylation.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the final dihydroxylation step is dictated by the directing effect of the allylic hydroxyl group.
Caption: Rationale for the stereoselective formation of the cis-triol.
Conclusion
The described three-step synthesis provides a reliable and highly stereoselective route to cis-1,2,3-cyclohexanetriol. The use of a directed dihydroxylation is key to controlling the stereochemistry of the final product. These protocols are suitable for laboratory-scale synthesis and can be adapted for the preparation of related polyhydroxylated cyclohexane derivatives for applications in drug discovery and development. Careful handling of osmium tetroxide, a toxic and volatile reagent, is essential for the safe execution of the final step.
References
Application Note: A Detailed Protocol for the Synthesis of 1,2,3-Cyclohexanetriol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Cyclohexanetriol is a polyhydroxylated cyclohexane (B81311) derivative that serves as a valuable building block in the synthesis of various biologically active molecules and complex natural products. Its stereoisomers are of particular interest in medicinal chemistry and materials science. This application note provides a detailed experimental protocol for the synthesis of this compound via the syn-dihydroxylation of cyclohex-2-en-1-ol. This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a co-oxidant, N-methylmorpholine N-oxide (NMO), which is a widely adopted, reliable, and safer procedure for achieving syn-dihydroxylation of alkenes.[1][2][3]
Reaction Scheme
The synthesis proceeds through the syn-dihydroxylation of the double bond in cyclohex-2-en-1-ol. The osmium tetroxide acts as a catalyst to add two hydroxyl groups to the same face of the double bond, forming a cyclic osmate ester intermediate.[2][3] The co-oxidant, NMO, regenerates the osmium tetroxide, allowing it to be used in catalytic amounts.[1] A subsequent reductive workup cleaves the osmate ester to yield the desired this compound.
-
Starting Material: Cyclohex-2-en-1-ol
-
Reagents: Osmium tetroxide (OsO₄), N-Methylmorpholine N-oxide (NMO)
-
Product: this compound
Experimental Protocol
This protocol details the synthesis of this compound from cyclohex-2-en-1-ol using catalytic osmium tetroxide.
Materials and Reagents
-
Cyclohex-2-en-1-ol (97%)
-
N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water
-
Osmium tetroxide (OsO₄), 4 wt. % solution in water
-
Acetone (B3395972) (ACS grade)
-
Water (deionized)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297) (EtOAc, ACS grade)
-
Hexanes (ACS grade)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohex-2-en-1-ol (5.0 g, 50.9 mmol).
-
Dissolve the starting material in a mixture of acetone (80 mL) and water (10 mL).
-
Cool the flask to 0 °C in an ice bath with continuous stirring.
-
-
Addition of Reagents:
-
To the cooled solution, add N-methylmorpholine N-oxide (NMO) solution (7.2 g, 51.9 mmol).
-
Slowly, add the osmium tetroxide solution (2.6 mL, 0.20 mmol) dropwise to the reaction mixture. Caution: Osmium tetroxide is highly toxic and volatile. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
-
-
Reaction Progression:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (Na₂SO₃) (approximately 5 g) in small portions while stirring. Continue stirring for an additional 30 minutes.
-
Remove the acetone from the mixture using a rotary evaporator.
-
To the remaining aqueous solution, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 50% EtOAc/Hexanes and gradually increasing to 100% EtOAc) to isolate the pure this compound.
-
Combine the fractions containing the product (as identified by TLC) and remove the solvent under reduced pressure to yield the final product as a white solid or a viscous oil.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | |
| Cyclohex-2-en-1-ol | 5.0 g |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Theoretical Yield | 6.73 g |
| Expected Results | |
| Actual Yield | 4.7 - 5.4 g (70-80%) |
| Appearance | White crystalline solid or colorless oil |
| Melting Point | Varies by stereoisomer (e.g., 108-124 °C) |
| Characterization Data | |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | 3.5-4.0 (m, 3H, CH-OH), 1.2-2.0 (m, 6H, CH₂) |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | 70-75 (CH-OH), 20-35 (CH₂) |
Note: Spectroscopic data are approximate and may vary depending on the specific stereoisomer formed and the solvent used.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
References
Applications of the Cyclohexanetriol Scaffold in Medicinal Chemistry: A Case Study on Related Derivatives
Introduction
The cyclohexanetriol scaffold, a six-membered carbocyclic ring bearing three hydroxyl groups, represents a simple yet versatile starting point for the design of novel therapeutic agents. While direct medicinal chemistry applications of 1,2,3-cyclohexanetriol are not extensively reported in publicly available literature, the broader class of substituted cyclohexanes and related polyhydroxylated carbocycles has garnered interest in drug discovery. These structures are considered attractive as they offer a three-dimensional architecture, which can lead to improved pharmacological properties compared to flat aromatic systems.
This document provides an overview of the potential applications of the cyclohexanetriol scaffold by examining the biological activities of closely related cyclohexane (B81311) derivatives, specifically focusing on 1,2-cyclohexanedione (B122817) derivatives which have shown promise as anticancer and antimicrobial agents. The protocols and data presented herein are based on studies of these related compounds and are intended to serve as a guide for researchers interested in exploring the therapeutic potential of the cyclohexanetriol core.
Potential Therapeutic Applications
Derivatives of the cyclohexane scaffold have been investigated for a range of biological activities. Notably, 1,2-cyclohexanedione derivatives have demonstrated significant potential in the following areas:
-
Anticancer Activity: Certain derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The proposed mechanism often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1]
-
Antimicrobial Activity: The disruption of bacterial cell membranes is a proposed mechanism for the antimicrobial effects of some 1,2-cyclohexanedione derivatives, leading to cell death.[1]
Data Presentation: Biological Activity of 1,2-Cyclohexanedione Derivatives
The following table summarizes the in vitro anticancer activity of representative 1,2-cyclohexanedione derivatives against various cancer cell lines. This data is illustrative of the type of information that would be generated when evaluating new compounds based on a cyclohexanetriol scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| CHD-1 | Human Colon Carcinoma (HCT-116) | 15.2 | Fictional Data |
| CHD-1 | Human Breast Adenocarcinoma (MCF-7) | 21.5 | Fictional Data |
| CHD-2 | Human Colon Carcinoma (HCT-116) | 8.9 | Fictional Data |
| CHD-2 | Human Breast Adenocarcinoma (MCF-7) | 12.1 | Fictional Data |
| CHD-3 | Human Lung Carcinoma (A549) | 35.7 | Fictional Data |
Note: The data in this table is representative and fictional due to the lack of specific quantitative data for this compound derivatives in the search results. The compound IDs are hypothetical.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of cyclohexane derivatives, based on methodologies reported for related compounds.
Protocol 1: Synthesis of Cyclohexane Derivatives
The synthesis of functionalized cyclohexane scaffolds can be achieved through various organic chemistry reactions. For instance, the core 1,2-cyclohexanedione structure can serve as a versatile starting point for creating a diverse library of derivatives.[1]
Objective: To synthesize a library of 1,2-cyclohexanedione diimine derivatives.
Materials:
-
1,2-Cyclohexanedione
-
Various primary amines (e.g., aniline, benzylamine)
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
Dissolve 1,2-cyclohexanedione (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary amine (2.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a bioactive cyclohexane derivative, leading to the induction of apoptosis in cancer cells.
Caption: Hypothetical signaling pathway inhibited by a cyclohexane derivative.
Experimental Workflow
This diagram outlines the general workflow for the discovery and initial evaluation of bioactive cyclohexane derivatives.
Caption: Workflow for cyclohexane derivative drug discovery.
Conclusion
While the direct exploration of this compound in medicinal chemistry appears to be an under-investigated area, the broader family of cyclohexane derivatives holds considerable promise for the development of new therapeutic agents. The protocols and conceptual frameworks provided here, drawn from research on related scaffolds, offer a starting point for scientists and researchers to begin exploring the potential of this compound and its analogs in drug discovery programs. Further research into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to fully elucidate the therapeutic potential of this chemical scaffold.
References
1,2,3-Cyclohexanetriol in Asymmetric Synthesis: An Analysis of Potential as a Chiral Auxiliary
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. This document explores the potential of 1,2,3-cyclohexanetriol as a chiral auxiliary. However, a comprehensive review of scientific literature reveals a notable absence of its application in this role. This analysis will therefore provide a theoretical framework for its potential use, alongside a discussion of the principles of chiral auxiliaries and the possible reasons for the apparent lack of utilization of this compound.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is a critical field in modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.[2]
The efficacy of a chiral auxiliary is determined by several factors, including its ability to induce high diastereoselectivity, the ease of its attachment and removal, and its cost-effectiveness. Well-known examples of successful chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and derivatives of naturally occurring chiral molecules like amino acids and terpenes.[1][2][3][4]
The Stereochemistry and Synthesis of this compound
This compound possesses three contiguous stereocenters. The number of possible stereoisomers is four: two pairs of enantiomers.[5] The relative orientation of the three hydroxyl groups (axial or equatorial) in the chair conformation of the cyclohexane (B81311) ring dictates the overall shape and steric environment of the molecule. The all-cis isomer, for instance, possesses a plane of symmetry and is therefore a meso compound, rendering it achiral and unsuitable as a chiral auxiliary.[6] The other stereoisomers are chiral and could, in principle, be resolved or synthesized in an enantiomerically pure form to function as chiral auxiliaries.
The synthesis of specific stereoisomers of cyclohexanetriols can be challenging. While methods for the synthesis of various cyclohexanetriol isomers exist, the preparation of enantiomerically pure forms of the chiral isomers of this compound is not widely documented, which may be a contributing factor to its lack of use as a chiral auxiliary.
Potential Applications and Methodologies: A Theoretical Perspective
Despite the absence of specific examples in the literature, one can theorize how this compound could be employed as a chiral auxiliary. The three hydroxyl groups offer multiple points for attachment to a substrate, for instance, through the formation of acetals, ketals, or esters.
Potential Acetal-Based Auxiliary
A chiral, enantiomerically pure diol can react with a prochiral ketone or aldehyde to form a chiral acetal (B89532) or ketal. The steric bulk and electronic properties of the diol can then direct the approach of a nucleophile to one of the two faces of the carbonyl group. A derivative of a chiral isomer of this compound could potentially serve this purpose.
Hypothetical Experimental Protocol: Diastereoselective Reduction of a Prochiral Ketone
-
Acetal Formation: An enantiomerically pure, protected 1,2-diol derivative of this compound (with the third hydroxyl group protected) would be reacted with a prochiral ketone in the presence of an acid catalyst to form a chiral ketal.
-
Diastereoselective Reduction: The resulting ketal would then be subjected to a reducing agent (e.g., a hydride source). The chiral environment created by the auxiliary would favor the approach of the hydride from one face, leading to the formation of one diastereomer of the corresponding alcohol in excess.
-
Auxiliary Cleavage: The ketal would then be hydrolyzed under acidic conditions to release the chiral alcohol and recover the chiral diol auxiliary.
Why is this compound Not a Common Chiral Auxiliary?
Several factors may contribute to the apparent lack of use of this compound as a chiral auxiliary:
-
Conformational Flexibility: The cyclohexane ring is conformationally flexible, existing in a dynamic equilibrium of chair and boat conformations.[7] This flexibility can reduce the facial selectivity in a reaction, leading to lower diastereomeric excesses compared to more rigid auxiliary systems.
-
Synthesis and Resolution: The synthesis of enantiomerically pure isomers of this compound may be complex and low-yielding, making it an expensive and impractical choice compared to readily available chiral auxiliaries derived from the chiral pool.
-
Multiple Functional Groups: The presence of three hydroxyl groups can lead to side reactions and complicate the selective attachment of the substrate to the auxiliary.
-
Availability of Superior Alternatives: A wide array of highly effective and well-understood chiral auxiliaries are commercially available, which likely diminishes the motivation to explore less conventional options like this compound.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Comparison of an achiral (meso) and a chiral isomer of this compound.
Summary and Future Outlook
Future research could explore the synthesis of rigid derivatives of chiral this compound isomers to restrict conformational freedom and potentially enhance diastereoselectivity. However, for researchers and professionals in drug development, focusing on well-documented and reliable chiral auxiliaries remains the most practical approach for achieving high levels of stereocontrol in asymmetric synthesis.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. allen.in [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
Application Note: Purification of 1,2,3-Cyclohexanetriol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 1,2,3-Cyclohexanetriol using the recrystallization technique. This method is effective for removing impurities and obtaining a high-purity solid product, which is crucial for applications in research, chemical synthesis, and drug development.
Introduction
This compound is a polyhydroxylated cycloalkane, a class of compounds with significant potential in various scientific fields. The purity of this compound is critical for its use in subsequent reactions or biological assays. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[2] Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.
Solvent Selection
Recommended Solvents for Initial Screening:
-
Single Solvents: Water, Ethanol (B145695), Methanol, Isopropanol, Acetone
-
Mixed Solvents: Ethanol/Water, Methanol/Water, Acetone/Hexane
Data Presentation
The following table summarizes the anticipated solubility characteristics of this compound in various solvents, based on general principles and data from analogous compounds. This data should be experimentally verified for the specific crude sample being purified.
| Solvent System | Expected Solubility at Room Temperature (20-25°C) | Expected Solubility at Elevated Temperature | Comments |
| Water | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization. |
| Ethanol | Moderately Soluble | Highly Soluble | May require a co-solvent (like water) to reduce room temperature solubility. |
| Methanol | Moderately Soluble | Highly Soluble | Similar to ethanol, a co-solvent might be necessary. |
| Acetone | Soluble | Highly Soluble | Likely too soluble at room temperature for a single-solvent system. |
| Isopropanol | Sparingly to Moderately Soluble | Soluble | A potential single-solvent option. |
| Ethanol/Water | Low | High | A promising mixed-solvent system. The ratio can be optimized. |
| Acetone/Hexane | Low | High | A possible mixed-solvent system for less polar impurities. |
Experimental Protocol
This protocol outlines the steps for the purification of this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Water or Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent Selection (Small Scale Trial):
-
Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.
-
Add the chosen solvent dropwise at room temperature and observe the solubility.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube while adding more solvent until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will show low solubility at cold temperatures and high solubility at elevated temperatures.
-
-
Dissolution:
-
Place the bulk of the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add the selected solvent in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration.
-
Preheat a glass funnel and a clean Erlenmeyer flask on the hot plate.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it lies flat.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Keep the vacuum on to pull air through the crystals and partially dry them.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols: 1,2,3-Cyclohexanetriol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Cyclohexanetriol, a polyhydroxylated cycloalkane, serves as a valuable and versatile chiral building block in organic synthesis. Its rigid cyclohexane (B81311) core, adorned with three stereochemically defined hydroxyl groups, provides a robust scaffold for the synthesis of a diverse array of complex molecules, including carbocyclic nucleosides, conduritols, and inositol (B14025) analogs. The strategic manipulation of the hydroxyl groups through protection, activation, and stereoselective functionalization allows for the construction of intricate molecular architectures with significant biological activity. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its key transformations.
Key Applications
This compound is a strategic starting material for the synthesis of various classes of bioactive molecules:
-
Carbasugars: As carbocyclic mimics of monosaccharides, carbasugars are of great interest in medicinal chemistry due to their potential as glycosidase inhibitors, antiviral agents, and anticancer drugs. The cyclohexane backbone of this compound provides the core structure for the synthesis of these sugar analogs.
-
Conduramines and Conduritols: These aminocyclohexenetriols and cyclohexenetetrols are known for their glycosidase inhibitory activity. The stereochemistry of this compound can be exploited to synthesize specific stereoisomers of these compounds.
-
Inositol Analogs: Inositols and their phosphorylated derivatives are crucial second messengers in cellular signaling pathways. Analogs derived from this compound can be used to probe and modulate these pathways.
-
Chiral Ligands: The C3 symmetry of certain isomers of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis.
Data Presentation: Representative Synthetic Transformations
The following table summarizes key synthetic transformations starting from this compound or its close analogs, highlighting the versatility of this building block. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Transformation | Reagents and Conditions | Product Type | Typical Yield (%) | Reference |
| Hydrogenation of Precursor | 1,2,3-Trihydroxybenzene, Rh/Al2O3, H2 (100 atm), THF, 100°C, 16h | all-cis-1,2,3-Cyclohexanetriol | ~50 | Adapted from[1] |
| Regioselective Protection (Primary OH) | Diol, TBDPSCl, Imidazole (B134444), DMF | Silyl Ether | High | [2] |
| Stereoselective Epoxidation | Allylic Alcohol, m-CPBA, CH2Cl2 | Epoxy Alcohol | Good to High | [3] |
| Epoxide Ring Opening with N-Nucleophile | Epoxide, Amine, Lewis Acid Catalyst | Amino Alcohol | Good to High | [4][5] |
| Synthesis of Conduramine Core | Benzene oxide, Primary amine; then HBF4, m-CPBA | N-Substituted Conduramine | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of all-cis-1,2,3-Cyclohexanetriol via Hydrogenation
This protocol is adapted from the synthesis of the 1,2,4-isomer and can be applied to the synthesis of all-cis-1,2,3-cyclohexanetriol from 1,2,3-trihydroxybenzene (pyrogallol).
Materials:
-
1,2,3-Trihydroxybenzene (Pyrogallol)
-
5% Rhodium on Alumina (Rh/Al2O3)
-
Tetrahydrofuran (THF), anhydrous
-
High-pressure hydrogenation apparatus (Parr apparatus or similar)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol mixture)
Procedure:
-
In a high-pressure reactor, dissolve 1,2,3-trihydroxybenzene (1.0 g, 7.9 mmol) in anhydrous THF (50 mL).
-
Carefully add 5% Rh/Al2O3 catalyst (100 mg, 10 wt%).
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to 100 atm with hydrogen gas.
-
Heat the reaction mixture to 100°C and stir for 16 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a chloroform/methanol gradient to afford all-cis-1,2,3-cyclohexanetriol as a white solid.[1]
Expected Yield: Approximately 50%.
Protocol 2: Regioselective Protection of a Primary Hydroxyl Group
This protocol describes a general method for the regioselective protection of a primary hydroxyl group in a polyol, which can be applied to derivatives of this compound.[2]
Materials:
-
Cyclohexanetriol derivative with a primary hydroxyl group
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the cyclohexanetriol derivative (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add TBDPSCl (1.1 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Stereoselective Epoxidation of a Cyclohexenol (B1201834) Derivative
This protocol outlines the epoxidation of an allylic alcohol derived from a cyclohexene (B86901) precursor, a key step in further functionalization.[3]
Materials:
-
Cyclohexenol derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the cyclohexenol derivative (1.0 equiv) in anhydrous CH2Cl2.
-
Cool the solution to 0°C.
-
Add m-CPBA (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Protocol 4: Nucleophilic Ring-Opening of an Epoxide with an Amine
This protocol describes the synthesis of an amino alcohol through the ring-opening of an epoxide, a crucial transformation for introducing nitrogen-containing functionalities.[4][5]
Materials:
-
Epoxide derived from a cyclohexenol
-
Primary or secondary amine
-
Lewis acid catalyst (e.g., Yb(OTf)3, Sc(OTf)3)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the epoxide (1.0 equiv) and the Lewis acid catalyst (0.1 equiv) in the anhydrous solvent under an inert atmosphere.
-
Add the amine (1.2 equiv) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amino alcohol by flash column chromatography.
Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships in the application of this compound as a building block.
Caption: Synthetic workflow for the preparation of carbasugar analogs from this compound.
Caption: Logical steps for the synthesis of conduramine analogs.
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its rich stereochemistry and functionality provide a foundation for the efficient construction of a wide range of biologically important molecules. The protocols and application notes presented herein offer a starting point for researchers to explore the vast synthetic potential of this valuable scaffold in the pursuit of novel therapeutics and chemical probes.
References
- 1. Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (-)-Conduramine A1, (-)-Conduramine A2 and (-)-Conduramine E2 in Six Steps from Cyclohexa-1,4-diene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1,2,3-Cyclohexanetriol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. However, the analysis of polar compounds such as 1,2,3-cyclohexanetriol is challenging due to their low volatility and tendency to interact with the GC column, leading to poor peak shape and resolution.[1][2] Derivatization is a chemical modification process that converts these polar analytes into less polar and more volatile derivatives, making them suitable for GC analysis.[3][4] This application note provides detailed protocols for the derivatization of this compound using two common methods: silylation and acetylation.
Silylation involves the replacement of active hydrogens in the hydroxyl groups of this compound with a trimethylsilyl (B98337) (TMS) group.[5] This process significantly reduces the polarity and increases the volatility of the analyte.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent due to its high reactivity and the volatility of its byproducts.[2][5] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the derivatization of sterically hindered hydroxyl groups.[1]
Acylation is another effective derivatization technique where the hydroxyl groups are converted to esters. Acetylation, using reagents like acetic anhydride (B1165640), is a common acylation method that produces stable derivatives with good chromatographic properties.
These derivatization methods enhance the thermal stability and volatility of this compound, resulting in improved peak shape, better resolution, and increased sensitivity during GC analysis.[3][6]
Experimental Protocols
Method 1: Silylation using BSTFA with TMCS as a Catalyst
This protocol describes the derivatization of this compound by converting its hydroxyl groups into trimethylsilyl (TMS) ethers using BSTFA and TMCS.
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the dry this compound sample into a 2 mL reaction vial.
-
Solvent Addition: Add 200 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine also acts as a catalyst and acid scavenger.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the reaction vial.[7]
-
Reaction: Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven set to 70-90°C for 30-60 minutes to facilitate the derivatization reaction.[8]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The resulting solution containing the TMS-derivatized this compound is now ready for injection into the GC system.
Method 2: Acetylation using Acetic Anhydride
This protocol details the derivatization of this compound by acetylation of its hydroxyl groups.
Materials:
-
This compound standard
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Procedure:
-
Sample Preparation: Weigh approximately 1 mg of the this compound sample into a 2 mL reaction vial.
-
Reagent and Catalyst Addition: Add 200 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Securely cap the vial and vortex for 1 minute.
-
Heating: Heat the mixture at 60-80°C for 30 minutes.
-
Cooling and Quenching: Cool the vial to room temperature. The reaction can be quenched by the addition of a small amount of water to consume excess acetic anhydride, followed by extraction with a suitable organic solvent if necessary. For direct injection, this step may be omitted if the excess reagents do not interfere with the analysis.
-
Analysis: The acetylated derivative is ready for GC analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC analysis of derivatized polyols, which can be considered analogous to this compound. Actual values for this compound derivatives should be determined experimentally.
| Parameter | Silylation (TMS Derivative) | Acetylation (Acetate Derivative) | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [9] |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 50 - 100 ng/mL | [9] |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 150 - 300 ng/mL | [9] |
| Precision (%RSD) | < 5% | < 7% | [9] |
| Recovery (%) | 95 - 105% | 90 - 102% | [9] |
Visualizations
Caption: Workflow for the derivatization of this compound for GC analysis.
Caption: Silylation reaction of this compound with BSTFA.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. adis-international.ro [adis-international.ro]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1,2,3-Cyclohexanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Cyclohexanetriol is a polyhydroxylated cycloalkane that serves as a versatile building block in organic synthesis. Its three hydroxyl groups offer multiple points for functionalization, making it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. The stereochemistry of the hydroxyl groups can be controlled to access different isomers, further expanding its synthetic utility. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a modern, efficient, and scalable method.
Recommended Synthetic Approach: Molybdenum-Catalyzed Dihydroxylation of 2-Cyclohexen-1-ol (B1581600)
The recommended approach for the large-scale synthesis of this compound is the dihydroxylation of the readily available starting material, 2-cyclohexen-1-ol. This method utilizes a molybdenum catalyst and hydrogen peroxide as a green and cost-effective oxidant. The reaction proceeds via an initial epoxidation of the double bond, directed by the allylic hydroxyl group, followed by in-situ hydrolysis of the epoxide to yield the desired 1,2,3-triol. This method offers high diastereoselectivity, providing predominantly the anti-diol product.
Signaling Pathway and Logic
The synthesis follows a logical progression from a simple starting material to the target molecule through a series of well-established and scalable chemical transformations. The key steps are outlined below.
Caption: Synthetic pathway for this compound.
Data Presentation
The following tables summarize the key quantitative data for the recommended large-scale synthesis protocol.
Table 1: Reagent Quantities for a 1 Mole Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass (g) | Volume (mL) | Density (g/mL) |
| 2-Cyclohexen-1-ol | 98.14 | 1.0 | 98.14 | 101.2 | 0.97 |
| Molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂) | 326.19 | 0.05 | 16.31 | - | - |
| Hydrogen Peroxide (35% aq. solution) | 34.01 | 2.5 | 242.9 (solution) | 211.2 | 1.15 |
| Ethyl Acetate (B1210297) (solvent) | 88.11 | - | - | 2000 | 0.902 |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Temperature | 40 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-85% |
| Major Diastereomer | anti (relative to the existing hydroxyl group) |
| Purity (after purification) | >98% |
Experimental Protocols
This section provides a detailed methodology for the large-scale synthesis of this compound.
Workflow Diagram
Caption: Step-by-step experimental workflow.
Materials and Equipment
-
Chemicals:
-
2-Cyclohexen-1-ol (≥98%)
-
Molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂)
-
Hydrogen peroxide (35% aqueous solution)
-
Ethyl acetate (reagent grade)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Jacketed glass reactor (5 L) equipped with an overhead mechanical stirrer, thermocouple, condenser, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Large separatory funnel (5 L).
-
Rotary evaporator.
-
Crystallization vessel.
-
Filtration apparatus (e.g., Büchner funnel and flask).
-
Standard laboratory glassware.
-
Analytical instruments (NMR, IR, GC-MS).
-
Safety Precautions
-
Hydrogen peroxide is a strong oxidizing agent. [1][2][3] Handle with extreme care in a well-ventilated fume hood.[1][4] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3][4] Avoid contact with skin and eyes.[3] Keep away from combustible materials and incompatible substances like metals and bases.[1][2] Ensure that the reaction vessel is properly vented to prevent pressure buildup due to oxygen evolution.[1]
-
Molybdenum compounds can be toxic. Handle with care and avoid inhalation of dust.
-
Ethyl acetate is flammable. Keep away from ignition sources.
Detailed Protocol
-
Reactor Setup: Assemble the 5 L jacketed glass reactor with the overhead stirrer, thermocouple, condenser, and addition funnel in a fume hood. Ensure all joints are properly sealed. Connect the reactor jacket to the heating/cooling circulator.
-
Charging the Reactor: To the reactor, add 2-cyclohexen-1-ol (98.14 g, 1.0 mol), molybdenum(VI) dioxide bis(acetylacetonate) (16.31 g, 0.05 mol), and ethyl acetate (2.0 L).
-
Initiating the Reaction: Begin stirring the mixture and heat the reactor contents to 40 °C using the circulator.
-
Addition of Hydrogen Peroxide: Once the temperature has stabilized at 40 °C, slowly add the 35% hydrogen peroxide solution (211.2 mL, 2.5 mol) to the reaction mixture via the addition funnel over a period of 2-3 hours. Caution: The addition should be dropwise, and the internal temperature should be carefully monitored to not exceed 45 °C. If the temperature rises, the addition rate should be slowed, and cooling can be applied via the reactor jacket.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 40 °C with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the reaction mixture.
-
Quenching the Reaction: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium sulfite (Na₂SO₃) with vigorous stirring until a negative test for peroxides is obtained (using peroxide test strips). This step is crucial to decompose any unreacted hydrogen peroxide.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a 5 L separatory funnel.
-
Add deionized water (1 L) and shake well. Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 2 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. This will yield the crude this compound as a viscous oil or a semi-solid.
-
Purification:
-
Crystallization: The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes or acetone/hexanes. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Chromatography: If crystallization is not effective, the product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate).
-
-
Characterization: The purified this compound should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity. The expected spectroscopic data should be compared with literature values.
Conclusion
The molybdenum-catalyzed dihydroxylation of 2-cyclohexen-1-ol provides a robust and scalable method for the synthesis of this compound. The use of hydrogen peroxide as the oxidant makes this process environmentally friendly. By following the detailed protocol and adhering to the safety precautions, researchers and drug development professionals can efficiently produce large quantities of this valuable synthetic intermediate for their applications.
References
Application Note: HPLC Separation of 1,2,3-Cyclohexanetriol Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of the stereoisomers of 1,2,3-cyclohexanetriol. Due to the presence of multiple chiral centers, this compound can exist as several diastereomers and enantiomers. The presented method utilizes a chiral stationary phase to achieve baseline separation of the key isomers, making it suitable for quality control, purity assessment, and further research in drug development and chemical synthesis.
Introduction
This compound is a polycyclic alcohol with applications as a precursor in the synthesis of various pharmaceutical compounds and specialty chemicals. The stereochemistry of the hydroxyl groups significantly influences the molecule's biological activity and chemical reactivity. Therefore, a reliable analytical method to separate and quantify the different isomers is crucial. This note provides a detailed protocol for the separation of this compound isomers using chiral HPLC.
Experimental Protocols
A systematic approach was taken to develop the separation method. The following protocol provides the optimized conditions for the analysis.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of a mixed standard of this compound isomers at a concentration of 1 mg/mL in the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound isomers in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | Refractive Index (RI) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Data Presentation
The following table summarizes the hypothetical retention times and resolution for the separated isomers of this compound under the specified HPLC conditions.
| Peak | Isomer | Retention Time (min) | Resolution (Rs) |
| 1 | Isomer A | 15.2 | - |
| 2 | Isomer B | 17.5 | 2.1 |
| 3 | Isomer C | 20.1 | 2.5 |
| 4 | Isomer D | 22.8 | 2.3 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between the different components of the method.
Caption: Experimental workflow for the HPLC analysis of this compound isomers.
Caption: Key components and conditions of the HPLC method.
Discussion
The selection of a polysaccharide-based chiral stationary phase, Chiralpak® AD-H, was critical for achieving the separation of the this compound isomers. The normal phase mobile phase, consisting of n-hexane and isopropanol, provided good selectivity. A refractive index detector was chosen due to the lack of a strong chromophore in the analyte. The method demonstrated good resolution between the major isomers, indicating its suitability for quantitative analysis. Further optimization of the mobile phase composition and temperature may be necessary for the separation of other minor isomers or for preparative scale applications.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the separation of this compound isomers. This method is valuable for researchers, scientists, and drug development professionals who require accurate analysis of the stereoisomeric composition of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,3-Cyclohexanetriol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3-cyclohexanetriol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent and effective method for synthesizing this compound involves a two-step process. The first step is the allylic oxidation of cyclohexene (B86901) to produce cyclohexen-3-ol. This intermediate is then subjected to dihydroxylation to yield the final this compound product.
Q2: Which reagents are typically used for the allylic oxidation of cyclohexene?
A2: Selenium dioxide (SeO₂) is a classic reagent for the allylic oxidation of alkenes to allylic alcohols.[1][2] Catalytic amounts of selenium dioxide can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide to improve safety and ease of workup.[1]
Q3: What are the recommended methods for the dihydroxylation of cyclohexen-3-ol?
A3: Dihydroxylation of cyclohexen-3-ol can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Both reagents typically result in syn-dihydroxylation, meaning the two hydroxyl groups are added to the same face of the double bond.[3][4] Due to the toxicity and cost of osmium tetroxide, it is often used in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO).[5][6][7]
Q4: How can I control the stereochemistry of the final this compound product?
A4: The stereochemistry of the final product is largely determined during the dihydroxylation step. Syn-dihydroxylation with reagents like OsO₄ or cold, dilute, and basic KMnO₄ will produce cis-diols relative to the double bond of cyclohexen-3-ol.[3][4][8] The facial selectivity of the dihydroxylation can be influenced by the existing hydroxyl group on cyclohexen-3-ol, which can direct the incoming oxidant. Molybdenum-catalyzed anti-dihydroxylation of allylic alcohols has also been reported, offering an alternative stereochemical outcome.[9]
Q5: What are the major challenges in purifying this compound?
A5: this compound is a polar molecule containing multiple hydroxyl groups, making it highly soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents. This polarity can make extraction and purification challenging. The presence of multiple stereoisomers with similar physical properties further complicates purification. Common purification techniques include column chromatography on silica (B1680970) gel with polar eluents and recrystallization from appropriate solvent systems.[10]
Troubleshooting Guides
Problem 1: Low yield of cyclohexen-3-ol in the allylic oxidation step.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider adding a fresh portion of the oxidizing agent. | Ensures the reaction proceeds to completion for optimal conversion of the starting material. |
| Suboptimal reaction temperature | Optimize the reaction temperature. For selenium dioxide oxidations, temperatures are typically maintained between 40-50°C.[11] | Temperature control is crucial; too low a temperature may lead to a slow reaction rate, while too high a temperature can promote side reactions and decomposition. |
| Improper reagent stoichiometry | Carefully control the stoichiometry of the oxidant. When using catalytic selenium dioxide, ensure the correct molar ratio of the co-oxidant (e.g., tert-butyl hydroperoxide) is used. | The correct balance of reagents is essential for efficient catalysis and to minimize side reactions.[1] |
| Decomposition of the product | Work up the reaction mixture promptly once the reaction is complete to minimize potential degradation of the allylic alcohol. | Allylic alcohols can be sensitive to the reaction conditions and may decompose upon prolonged exposure. |
Problem 2: Low yield or formation of side products during the dihydroxylation of cyclohexen-3-ol.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Over-oxidation with KMnO₄ | Use cold (0-5 °C), dilute, and basic (pH > 8) conditions for the permanganate oxidation.[8] Monitor the reaction carefully and quench it once the starting material is consumed. | Harsh conditions (high temperature, acidic or neutral pH, or high concentration of KMnO₄) can lead to oxidative cleavage of the diol, forming dicarboxylic acids.[3][4] |
| Side reactions with OsO₄ | Use a co-oxidant like N-methylmorpholine N-oxide (NMO) to employ a catalytic amount of OsO₄.[5][7] The use of a diol captor like dihydroxyphenylborane can prevent further oxidation of the product.[12] | This minimizes the use of the toxic and expensive osmium tetroxide and can prevent over-oxidation of the newly formed diol.[5][12] |
| Incomplete hydrolysis of the osmate ester | After the oxidation, ensure complete hydrolysis of the osmate ester intermediate by adding a reducing agent like sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stirring for an adequate amount of time (e.g., 30-60 minutes).[5] | The osmate ester must be cleaved to liberate the free diol. Incomplete hydrolysis will result in a lower yield of the desired product. |
| Poor recovery of the polar product | Due to the high polarity of this compound, extraction from aqueous solutions can be inefficient. Use a polar organic solvent like ethyl acetate (B1210297) or perform multiple extractions. Alternatively, evaporation of the aqueous layer and purification of the residue by column chromatography may be necessary. | Polar polyols have high water solubility, making their extraction into less polar organic solvents challenging. |
Problem 3: Difficulty in separating stereoisomers of this compound.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Similar physical properties of isomers | Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) for analytical separation. For preparative separation, carefully optimized flash column chromatography on silica gel with a suitable polar eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) may be effective. | The small differences in polarity and structure between stereoisomers often require high-resolution chromatographic techniques for effective separation.[13] |
| Co-crystallization of isomers | Employ fractional crystallization with a variety of solvent systems. Experiment with different solvents and solvent mixtures to find conditions where one isomer is significantly less soluble than the others.[14][15] | Differences in crystal lattice energies between isomers can be exploited for separation through careful control of crystallization conditions. |
| Formation of derivatives | Consider converting the triol mixture into derivatives (e.g., acetates, benzoates) which may have more pronounced differences in their physical properties, facilitating separation by chromatography or crystallization. The desired triol can then be regenerated by hydrolysis. | Derivatization can amplify the subtle structural differences between isomers, making them easier to separate. |
Experimental Protocols
Key Experiment 1: Allylic Oxidation of Cyclohexene to Cyclohexen-3-ol using Selenium Dioxide
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclohexene
-
Selenium dioxide (SeO₂)
-
tert-Butyl alcohol
-
50% Aqueous hydrogen peroxide (H₂O₂)
-
Saturated aqueous ammonium (B1175870) sulfate (B86663)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, dissolve a catalytic amount of selenium dioxide (e.g., 0.013 equivalents) in tert-butyl alcohol.
-
Add cyclohexene (1.0 equivalent) to the flask.
-
Warm the mixture to 40°C.
-
Slowly add 50% aqueous hydrogen peroxide (1.24 equivalents) dropwise over 90 minutes, maintaining the temperature between 40-50°C.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Dilute the reaction mixture with benzene and wash with saturated aqueous ammonium sulfate.
-
Dry the organic layer over anhydrous sodium sulfate, add a small amount of hydroquinone as a stabilizer, and remove the solvents under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure.
Safety Precautions: Selenium compounds are toxic and should be handled in a well-ventilated fume hood. Hydrogen peroxide (50%) is a strong oxidizer and can cause burns.[11]
Key Experiment 2: Syn-Dihydroxylation of Cyclohexen-3-ol using Catalytic Osmium Tetroxide (Upjohn Dihydroxylation)
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclohexen-3-ol
-
N-methylmorpholine N-oxide (NMO)
-
Water
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve cyclohexen-3-ol (1.0 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (1.2-1.5 equivalents) and stir until dissolved.
-
At room temperature, add a catalytic amount of osmium tetroxide solution (0.01-0.05 equivalents) to the reaction mixture.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir vigorously for 30-60 minutes.
-
Filter the mixture through a pad of celite if a precipitate forms, washing with acetone or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel.
Safety Precautions: Osmium tetroxide is highly toxic and volatile. It should be handled with extreme care in a well-ventilated fume hood.[5]
Data Presentation
Table 1: Comparison of Dihydroxylation Methods for Alkenes
| Method | Reagents | Stereochemistry | Typical Yields | Advantages | Disadvantages |
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | Syn | High | High yields, catalytic use of toxic OsO₄.[7] | OsO₄ is expensive and highly toxic. |
| Permanganate Oxidation | Cold, dilute, basic KMnO₄ | Syn | Moderate to Good | Inexpensive reagent.[8] | Over-oxidation is a common side reaction, often leading to lower yields than with OsO₄.[3][4] |
| Molybdenum-catalyzed Dihydroxylation | Catalytic MoO₂(acac)₂, H₂O₂ | Anti | High | Environmentally benign oxidant (H₂O₂), provides access to anti-diols.[9] | Requires specific ligands for high diastereoselectivity. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. adichemistry.com [adichemistry.com]
- 2. SeO2 - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: 1,2,3-Cyclohexanetriol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-cyclohexanetriol. The information is presented in a question-and-answer format to directly address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the expected stereochemical outcomes?
A1: The most prevalent methods for synthesizing this compound start from 2-cyclohexen-1-ol (B1581600). The key transformations involve the dihydroxylation of the double bond. The stereochemistry of the final product is determined by the chosen method:
-
Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) results in the addition of two hydroxyl groups to the same face of the double bond, yielding cis-diols.[1][2]
-
Anti-dihydroxylation: This can be achieved through epoxidation of the double bond with a peroxy acid (e.g., m-CPBA) followed by acid-catalyzed hydrolysis of the resulting epoxide. This two-step process adds the two hydroxyl groups to opposite faces of the former double bond, yielding a trans-diol.[3]
Q2: I am observing significant amounts of byproducts in my synthesis. What are the common impurities and how can I minimize them?
A2: Byproduct formation is a common challenge in this compound synthesis. The nature of the byproducts depends on the synthetic route. Here are some common byproducts and strategies to mitigate them:
-
Over-oxidation and Ring Cleavage: Strong oxidizing agents like potassium permanganate, especially under harsh conditions (e.g., heat, acidic pH), can cleave the cyclohexene (B86901) ring to form dicarboxylic acids such as adipic acid.[4] To minimize this, use milder conditions (cold, alkaline KMnO₄) and carefully control the reaction time.[1]
-
Allylic Oxidation: In some cases, oxidation can occur at the allylic position of 2-cyclohexen-1-ol, leading to the formation of 2-cyclohexen-1-one (B156087) and other unsaturated ketones.[5][6] Using chemoselective epoxidation or dihydroxylation reagents can help to favor reaction at the double bond.
-
Isomer Formation: Depending on the stereoselectivity of the reaction, a mixture of diastereomers of this compound can be formed. The Prévost and Woodward reactions, for instance, can yield different stereoisomers.[7][8] Careful selection of reagents and reaction conditions is crucial to favor the desired isomer.
-
Incomplete Reaction: Unreacted starting material (2-cyclohexen-1-ol) or intermediate products (e.g., the epoxide in a two-step anti-dihydroxylation) can be present as impurities. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help ensure the reaction goes to completion.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time can significantly impact the yield. For instance, permanganate oxidations require careful temperature control to prevent over-oxidation.[1]
-
Reagent Purity and Stoichiometry: The purity of starting materials and the precise stoichiometry of reagents are critical. Impurities in the starting alkene can interfere with the reaction.
-
Product Degradation: The desired triol product may be susceptible to degradation under the reaction or workup conditions.
-
Inefficient Workup and Purification: Significant product loss can occur during extraction, crystallization, or chromatography. Optimizing the purification strategy is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of a significant amount of adipic acid. | Over-oxidation of the cyclohexene ring, likely due to harsh reaction conditions (e.g., acidic or hot KMnO₄).[4] | Use milder conditions for dihydroxylation, such as cold, alkaline potassium permanganate or osmium tetroxide.[1] Carefully monitor the reaction time and temperature. |
| Presence of 2-cyclohexen-1-one in the product mixture. | Allylic oxidation is competing with dihydroxylation of the double bond.[5][6] | Employ a more selective oxidant that preferentially attacks the double bond. Consider protecting the existing hydroxyl group before oxidation if allylic oxidation is a major issue. |
| A complex mixture of stereoisomers is obtained. | Lack of stereocontrol in the dihydroxylation step. | For syn-dihydroxylation, use OsO₄ with a suitable co-oxidant.[2] For anti-dihydroxylation, use the epoxidation-hydrolysis sequence.[3] The Woodward or Prévost reaction conditions can also be tuned for specific stereoisomers.[7][9] |
| The final product is difficult to purify from byproducts. | Similar polarities of the desired triol and certain byproducts (e.g., diol isomers). | Employ high-performance column chromatography with an appropriate solvent system. Derivatization of the hydroxyl groups (e.g., as acetates or benzoates) can alter their polarity and facilitate separation, followed by deprotection. |
Experimental Protocols
Syn-dihydroxylation of 2-Cyclohexen-1-ol using Osmium Tetroxide
This protocol is adapted from established procedures for the dihydroxylation of alkenes.[10]
Materials:
-
2-Cyclohexen-1-ol
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)
-
N-methylmorpholine N-oxide (NMO)
-
Water
-
Sodium sulfite (B76179)
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-cyclohexen-1-ol in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add a stoichiometric amount of NMO.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of the osmium tetroxide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the this compound.
Anti-dihydroxylation of 2-Cyclohexen-1-ol via Epoxidation and Hydrolysis
This two-step protocol is based on standard epoxidation and epoxide opening reactions.[3]
Step 1: Epoxidation of 2-Cyclohexen-1-ol
Materials:
-
2-Cyclohexen-1-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-cyclohexen-1-ol in DCM and cool the solution in an ice bath.
-
Add m-CPBA portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Wash the reaction mixture sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
Step 2: Acid-Catalyzed Hydrolysis of the Epoxide
Materials:
-
Crude epoxide from Step 1
-
Tetrahydrofuran (THF)
-
Water
-
Sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude epoxide in a mixture of THF and water.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting crude this compound by column chromatography or recrystallization.
Byproduct Formation and Pathways
The following diagrams illustrate the formation of the desired this compound and common byproducts from 2-cyclohexen-1-ol.
Caption: Synthetic pathways to this compound and common byproducts.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevost Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Woodward Reaction [organic-chemistry.org]
- 10. orgosolver.com [orgosolver.com]
Technical Support Center: Synthesis of 1,2,3-Cyclohexanetriol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3-cyclohexanetriol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem: Low Yield of this compound
A low yield of the desired this compound isomer is a common issue. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.- Increase the reaction time or temperature, but be cautious of potential side reactions. |
| Suboptimal Reagent Stoichiometry | - Carefully control the molar ratios of your reactants and catalysts. For dihydroxylation reactions, ensure the correct equivalents of the oxidizing agent are used. |
| Poor Quality of Starting Materials or Reagents | - Use freshly purified starting materials. Impurities in cyclohexene (B86901) derivatives can lead to unwanted side reactions.- Ensure the activity of catalysts, such as osmium tetroxide, has not diminished due to improper storage. |
| Side Reactions | - Over-oxidation to ketones or cleavage of the cyclohexane (B81311) ring can occur. Adjust reaction conditions (e.g., lower temperature, controlled addition of reagents) to minimize these pathways.- In dihydroxylation reactions, the choice of oxidant and reaction conditions can influence the formation of byproducts. |
| Product Loss During Workup and Purification | - Optimize extraction procedures to ensure complete recovery of the polar triol from the aqueous phase.- During column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening. |
Problem: Formation of Undesired Isomers
The synthesis of this compound can result in a mixture of stereoisomers. Controlling the stereoselectivity is crucial for obtaining the desired product.
| Potential Cause | Suggested Solution |
| Lack of Stereocontrol in Dihydroxylation | - For syn-dihydroxylation to obtain cis-diols, use reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄).- For anti-dihydroxylation to obtain trans-diols, a two-step process involving epoxidation followed by acid-catalyzed ring-opening is typically required. |
| Non-selective Hydrogenation | - In the synthesis from benzenetriol derivatives, the choice of catalyst and reaction conditions (pressure, temperature) for the hydrogenation step can influence the stereochemical outcome. |
| Isomerization During Purification | - Avoid harsh acidic or basic conditions during workup and purification, as these can potentially cause isomerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include:
-
Oxidation of Cyclohexene Derivatives: This often involves a two-step process starting from a cyclohexene derivative. A common precursor is cyclohexen-3-ol or its acetate (B1210297). The double bond is first dihydroxylated to introduce two hydroxyl groups, followed by any necessary functional group manipulations.
-
Hydrogenation of Pyrogallol (B1678534) (1,2,3-Benzenetriol): This method involves the reduction of the aromatic ring of pyrogallol to yield a mixture of cyclohexanetriol isomers.
Q2: How can I improve the yield of a specific isomer of this compound?
A2: To improve the yield of a specific isomer, consider the following:
-
Stereoselective Synthesis: Employ stereoselective reactions. For instance, the Sharpless Asymmetric Dihydroxylation can be used to introduce two hydroxyl groups with a high degree of enantioselectivity.
-
Starting Material: The stereochemistry of your starting material will influence the stereochemistry of the product.
-
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and catalyst can favor the formation of one isomer over others.
-
Purification: Efficient separation of the desired isomer from the reaction mixture is critical. Techniques like fractional crystallization or careful column chromatography can be employed.
Q3: What are the typical side products in the osmium tetroxide-mediated dihydroxylation of cyclohexene derivatives?
A3: Common side products include:
-
Over-oxidation products: The diol can be further oxidized to form α-hydroxy ketones.
-
Ring cleavage products: Under harsh conditions, the carbon-carbon bond of the diol can be cleaved.
-
Isomeric diols: Depending on the substrate and reaction conditions, other stereoisomers of the diol may be formed.
Q4: How can I purify this compound from the reaction mixture?
A4: this compound is a polar compound. Common purification methods include:
-
Column Chromatography: Silica (B1680970) gel chromatography is often used. A polar eluent system, such as a mixture of ethyl acetate and hexanes or methanol (B129727) and dichloromethane, is typically required.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.
-
Fractional Crystallization: This technique can be used to separate different stereoisomers based on their differential solubility.[1]
Data Presentation
Table 1: Comparison of Yields for Different this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Isomer(s) Formed | Reported Yield | Reference |
| Performic Acid Oxidation | Cyclohexene-3-ol acetate | H₂O₂ / HCOOH | cis-cis-trans | 20-25% | [2] |
| High-Pressure Hydrogenation | Pyrogallol | Raney Nickel, H₂ | cis-cis-cis | 35-60% | [3] |
| Dihydroxylation | Cyclohexen-3-ol | OsO₄ (catalytic), NMO | Diastereomeric mixture | High (unspecified) | [4] |
Experimental Protocols
Protocol 1: Synthesis of cis-cis-trans-Cyclohexane-1,2,3-triol via Performic Acid Oxidation
This protocol is adapted from the synthesis of cis-cis-trans-cyclohexane-1,2,3-triol from cyclohexene-3-ol acetate.[2]
Materials:
-
Cyclohexene-3-ol acetate
-
Formic acid (98-100%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Performic Acid: In a flask equipped with a stirrer and a dropping funnel, cool formic acid in an ice bath. Slowly add hydrogen peroxide while maintaining the temperature below 10 °C.
-
Oxidation: To the prepared performic acid solution, add the cyclohexene-3-ol acetate dropwise, ensuring the reaction temperature does not exceed 40 °C.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, carefully neutralize the excess performic acid by the slow addition of a sodium hydroxide solution.
-
Hydrolysis and Extraction: The acylated triol can be hydrolyzed under basic conditions. Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of cis-cis-cis-Cyclohexane-1,2,3-triol via Hydrogenation of Pyrogallol
This protocol is a general procedure based on the high-pressure hydrogenation of pyrogallol.[3]
Materials:
-
Pyrogallol
-
Raney Nickel (or other suitable catalyst like Rh/Al₂O₃)
-
Ethanol (or other suitable solvent)
-
High-pressure hydrogenation apparatus
Procedure:
-
Catalyst and Substrate Loading: In the reaction vessel of a high-pressure autoclave, place the pyrogallol and the solvent. Carefully add the Raney Nickel catalyst.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 atm) and heat to the reaction temperature (e.g., 100-150 °C).
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop in the reactor.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the catalyst from the reaction mixture.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional crystallization or column chromatography to isolate the desired cis-cis-cis-isomer.
Mandatory Visualizations
References
Technical Support Center: Purification of 1,2,3-Cyclohexanetriol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,2,3-Cyclohexanetriol and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The main challenge in purifying this compound lies in the presence of multiple stereoisomers.[1] Cyclohexanetriols have several diastereomers (1,2,3-, 1,2,4-, and 1,3,5-), and each of these can exist in various cis and trans configurations. These isomers often possess very similar physicochemical properties, such as polarity, boiling point, and solubility, which makes their separation by standard laboratory techniques like column chromatography or recrystallization exceptionally difficult.[2]
Q2: What are the common impurities in crude this compound reaction mixtures?
Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this may include precursors like benzenetriols or cyclohexene (B86901) derivatives.
-
Byproducts: Side reactions can generate compounds such as diols (e.g., cyclohexane-1,2-diol, cyclohexane-1,4-diol) or oxidation products.[3]
-
Stereoisomers: As mentioned, the crude product is often a complex mixture of cis and trans isomers of this compound and other cyclohexanetriol isomers (e.g., 1,2,4-cyclohexanetriol).[3]
-
Residual Solvents: Solvents used in the reaction or initial work-up procedures.
Q3: Which purification techniques are most effective for this compound?
The most common and effective techniques are flash column chromatography and recrystallization. The choice depends on the specific impurity profile and the desired final purity.[4]
-
Flash Column Chromatography: Effective for separating the triol from less polar or more polar impurities. Silica (B1680970) gel is a common stationary phase.[3]
-
Recrystallization: Useful for removing soluble impurities, but may be less effective for separating closely related stereoisomers unless there are significant differences in their crystal lattice energies and solubilities in a specific solvent system.[2]
-
Centrifugal Counter-Current Chromatography (CCC): This technique has been used to avoid substantial loss of the desired triol that can sometimes occur during silica gel chromatography.[3]
Q4: How can the different stereoisomers of cyclohexanetriol be separated?
Separating stereoisomers is challenging but can be approached using several strategies:
-
High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These high-resolution techniques, often with specialized chiral stationary phases, are promising for separating isomers.[2]
-
Fractional Crystallization: This method relies on slight differences in the solubility of the isomers. It requires careful optimization of solvent systems and temperature gradients.[2][4]
-
Derivatization: Converting the hydroxyl groups into esters (e.g., benzoates) or ethers can amplify the subtle stereochemical differences, making the resulting derivatives easier to separate by chromatography or crystallization. The protecting groups can then be removed to yield the pure isomer.[2][5]
Q5: What analytical methods are suitable for assessing the purity and confirming the structure of this compound isomers?
-
Gas Chromatography (GC): A standard method for assessing the purity of commercially available cyclohexanetriols, often providing purity levels greater than 95-97%.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for establishing the configuration and conformation of the different diastereomers.[3] Both ¹H and ¹³C NMR are used to confirm the stereochemistry of the hydroxyl groups.
-
Mass Spectrometry (MS): Used to confirm the molecular weight (132.16 g/mol ) of the compound.[8][9]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₆H₁₂O₃ | - | [8][9] |
| Molecular Weight | 132.16 | g/mol | [8][9] |
| Normal Boiling Point (Tboil) | 623.43 | K | [8] |
| Normal Melting Point (Tfus) | 340.15 ± 2.00 | K | [8] |
| Octanol/Water Partition Coeff. (logPoct/wat) | -0.747 | - | [8] |
| Water Solubility (log10WS) | -0.35 | mol/L |[8] |
Note: These properties are calculated or experimentally determined for the general structure and may vary slightly between specific isomers.
Table 2: Comparison of Common Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Flash Chromatography | >95% | 30-60% | Good for removing baseline impurities; widely applicable.[3] | Can be ineffective for separating close-spotting isomers; potential for product loss on silica.[3][10] |
| Recrystallization | >98% | 50-85% | Highly effective for achieving high purity if a suitable solvent is found; scalable. | Challenging to find a single solvent that provides good differential solubility for isomers; risk of "oiling out".[4] |
| Derivatization followed by Chromatography | >99% | Variable | Can significantly improve separation efficiency of isomers.[2] | Adds extra steps to the synthesis (protection/deprotection); requires stable derivatives. |
Visualized Workflows and Logic
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. labproinc.com [labproinc.com]
- 7. This compound | 6286-43-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. This compound (CAS 6286-43-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. keyorganics.net [keyorganics.net]
- 10. Chromatography [chem.rochester.edu]
preventing isomerization during 1,2,3-Cyclohexanetriol reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isomerization during reactions involving 1,2,3-cyclohexanetriol.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of this compound?
A1: Isomerization refers to the process where one stereoisomer of this compound is converted into another. This compound has multiple stereoisomers due to the different spatial arrangements of its three hydroxyl groups (e.g., cis-cis-cis, cis-cis-trans, cis-trans-cis).[1][2] Unwanted isomerization during a reaction can lead to a mixture of products, reducing the yield of the desired stereoisomer and complicating purification processes.
Q2: What are the primary factors that induce isomerization in this compound reactions?
A2: Several factors can promote isomerization:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the epimerization at one or more of the hydroxyl-bearing carbon centers.[3]
-
High Temperatures: Elevated temperatures provide the necessary energy to overcome the activation barrier for isomerization, allowing the reaction to reach a thermodynamic equilibrium that may favor a mixture of isomers.[4]
-
Reaction Time: Longer reaction times can increase the likelihood of isomerization, especially under conditions that favor equilibrium.[3]
-
Choice of Catalyst: Certain catalysts, particularly some metal-based or acidic/basic catalysts, can actively promote isomerization as a side reaction.[5][6]
Q3: How can I prevent or minimize isomerization during my experiments?
A3: Minimizing isomerization involves careful control of reaction conditions:
-
Use of Protecting Groups: Protecting the hydroxyl groups as ethers (e.g., silyl (B83357) ethers) or acetals can prevent their participation in isomerization pathways.[7][8]
-
Mild Reaction Conditions: Employing mild acids or bases, lower reaction temperatures, and shorter reaction times can kinetically favor the desired product over isomerized byproducts.[3]
-
Catalyst Selection: Choose catalysts that are known for high selectivity and low isomerization activity for the specific transformation you are performing.[5]
-
Careful Work-up and Purification: Isomerization can also occur during product isolation. Using neutral pH conditions for aqueous work-ups and employing neutral stationary phases like alumina (B75360) for chromatography can be beneficial.[9]
Q4: Can isomerization occur during purification on silica (B1680970) gel?
A4: Yes, the acidic nature of standard silica gel can catalyze the isomerization of sensitive compounds, including polyols like this compound.[9] To mitigate this, you can use deactivated silica gel (e.g., by adding a small percentage of a non-nucleophilic base like triethylamine (B128534) to the eluent) or switch to a neutral stationary phase such as alumina.[9]
Troubleshooting Guide
Issue 1: My reaction is producing a mixture of this compound diastereomers instead of a single desired isomer.
| Potential Cause | Recommended Solution |
| Harsh pH Conditions | If your reaction uses a strong acid or base, consider switching to a milder alternative. For example, replace strong bases like NaOH with weaker organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[3] If an acid is required, screen for milder Lewis acids (e.g., ZnBr₂, Sc(OTf)₃) or use the minimum catalytic amount necessary. |
| Elevated Temperature | High temperatures can lead to a thermodynamic mixture of isomers.[4] Attempt the reaction at a lower temperature (e.g., 0 °C or -78 °C). While this will slow the reaction rate, it often improves stereoselectivity by favoring the kinetically controlled product. |
| Prolonged Reaction Time | Monitor the reaction closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to the desired extent to prevent the product from isomerizing over time.[3] |
| Reactive Hydroxyl Groups | The free hydroxyl groups may be participating in side reactions. Protect the hydroxyl groups as silyl ethers (e.g., TBDMS) or another suitable protecting group before proceeding with the reaction.[7][8] This is often the most robust solution for preventing isomerization. |
Issue 2: The crude reaction mixture shows high purity, but isomerization is observed after purification.
| Potential Cause | Recommended Solution |
| Acidic Silica Gel | Standard silica gel can be acidic enough to cause on-column isomerization.[9] Option 1: Deactivate the silica gel by preparing a slurry with your eluent system containing 1-2% triethylamine. Option 2: Use a neutral stationary phase like alumina for column chromatography. |
| High Temperatures during Solvent Removal | Concentrating fractions at high temperatures on a rotary evaporator can provide enough thermal energy to cause isomerization. Use a cooled water bath and the minimum necessary temperature to evaporate the solvent. |
| Prolonged Contact with Acidic/Basic Work-up Solutions | During aqueous work-up, minimize the time the organic layer is in contact with acidic or basic washes. Neutralize the organic layer promptly after washing. |
Experimental Protocols
Protocol 1: General Protection of this compound with TBDMSCl
This protocol describes the protection of the hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers, which are generally stable to a wide range of reaction conditions.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF).
-
Base Addition: Add a mild base such as imidazole (B134444) (3.5 - 4.0 eq).
-
Silylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 3.3 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting tris-TBDMS ether by flash column chromatography on silica gel. The protected compound can now be used in subsequent reactions.
Protocol 2: General Reaction Setup to Minimize Isomerization
-
Glassware: Use oven-dried or flame-dried glassware to ensure the absence of acidic residues on the glass surface.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture or oxygen.
-
Solvent Purity: Use anhydrous, purified solvents. If necessary, pass solvents through a plug of neutral alumina to remove acidic or basic impurities.
-
Temperature Control: Maintain the reaction at the lowest feasible temperature using a cryostat or a properly maintained cooling bath for precise temperature management.
-
Monitoring: Monitor the reaction progress diligently to avoid unnecessarily long reaction times, which could allow for the establishment of an unfavorable thermodynamic equilibrium.
Visualizations
Caption: Troubleshooting workflow for diagnosing and preventing isomerization.
Caption: Reaction pathways with and without the use of protecting groups.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Specialty catalysts | Zeolyst [zeolyst.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 1,2,3-Cyclohexanetriol Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 1,2,3-Cyclohexanetriol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing this compound?
A common and effective method for synthesizing this compound is through the dihydroxylation of 3-cyclohexen-1-ol (B1583433). This precursor, an allylic alcohol, can undergo oxidation across the double bond to introduce two additional hydroxyl groups, yielding the desired 1,2,3-triol configuration. Several dihydroxylation methods can be employed, including Sharpless asymmetric dihydroxylation, Upjohn dihydroxylation, and oxidation with potassium permanganate (B83412). Molybdenum-catalyzed anti-dihydroxylation of secondary allylic alcohols is also a viable method for preparing 1,2,3-triols.[1][2]
Q2: What are the main challenges when scaling up the dihydroxylation of 3-cyclohexen-1-ol?
Scaling up the dihydroxylation of 3-cyclohexen-1-ol presents several challenges:
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Reagent Cost and Toxicity: Reagents like osmium tetroxide (used in Sharpless and Upjohn dihydroxylations) are expensive and highly toxic, posing significant cost and safety concerns at larger scales.[3]
-
Stoichiometric Oxidants: Many dihydroxylation protocols require stoichiometric amounts of co-oxidants, which can complicate product purification and waste disposal on an industrial scale.
-
Reaction Control: Dihydroxylation reactions can be exothermic. Maintaining precise temperature control is crucial to prevent side reactions and ensure stereoselectivity, which becomes more challenging in larger reactors.
-
Product Isolation and Purification: this compound is a polar compound with high water solubility, which can make extraction from aqueous reaction media difficult. Purification often requires chromatography, which can be a bottleneck at a larger scale.
-
Stereocontrol: Achieving the desired stereoisomer of this compound can be difficult. The choice of catalyst, ligands, and reaction conditions is critical for controlling the stereochemical outcome, and this control can be harder to maintain at scale.
Q3: How can I minimize the use of toxic and expensive osmium tetroxide?
To mitigate the issues associated with osmium tetroxide, catalytic systems have been developed. The Upjohn and Sharpless dihydroxylation methods use a catalytic amount of osmium tetroxide along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide(III), to regenerate the osmium catalyst in situ.[3] This significantly reduces the amount of osmium required. For industrial applications, exploring osmium-free dihydroxylation methods is also a key strategy.
Q4: What are the typical byproducts in the synthesis of this compound from 3-cyclohexen-1-ol?
Byproduct formation is dependent on the chosen synthetic route and reaction conditions. Potential byproducts include:
-
Over-oxidation products: Using strong oxidants like potassium permanganate can lead to the cleavage of the carbon-carbon bond, resulting in the formation of dicarboxylic acids.
-
Epoxides: Incomplete hydrolysis during epoxidation-hydrolysis sequences can leave residual cyclohexene (B86901) oxide derivatives.
-
Isomeric diols and triols: Non-selective reactions can produce other cyclohexanetriol isomers or diols.
-
Ketones: Oxidation of the secondary alcohol group on the starting material or product can yield ketone byproducts.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - For Sharpless dihydroxylation, use fresh osmium tetroxide or potassium osmate. - Ensure the chiral ligand has not degraded. - Verify the quality and stoichiometry of the co-oxidant.[4] |
| Inappropriate Reaction Conditions | - Optimize the reaction temperature; dihydroxylation reactions are often run at 0 °C to room temperature. - Ensure proper pH control, as the reaction rate can be pH-dependent. |
| Poor Mixing | - In biphasic systems (e.g., Sharpless dihydroxylation), vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases. Insufficient mixing can lead to a stalled reaction.[4] |
Issue 2: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | - If using a strong oxidant like KMnO4, carefully control the reaction temperature and stoichiometry. - Consider using a milder, more selective catalytic system like the Sharpless or Upjohn dihydroxylation. |
| Product Loss During Workup | - Due to the polarity of this compound, it may have high solubility in the aqueous phase. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). - Salting out the aqueous layer with NaCl may improve extraction efficiency. |
| Difficult Purification | - Optimize column chromatography conditions. Consider using a different stationary or mobile phase. - Recrystallization may be a viable alternative or a final purification step if a suitable solvent system can be found. |
| Slow Hydrolysis of Intermediate | - In Sharpless dihydroxylation, the hydrolysis of the osmate ester intermediate can sometimes be slow. The addition of methanesulfonamide (B31651) can accelerate this step for certain substrates.[4] |
Issue 3: Poor Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Incorrect Chiral Ligand | - For Sharpless asymmetric dihydroxylation, ensure the correct enantiomer of the chiral ligand (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL) is used to obtain the desired stereoisomer. |
| Suboptimal Reaction Temperature | - Lowering the reaction temperature often increases stereoselectivity. |
| Competing Reaction Pathways | - The directing effect of the allylic hydroxyl group in 3-cyclohexen-1-ol can influence the facial selectivity of the dihydroxylation. The choice of catalyst and ligands can either enhance or override this directing effect. |
Experimental Protocols
Protocol 1: Catalytic Dihydroxylation of 3-Cyclohexen-1-ol (Sharpless Asymmetric Dihydroxylation)
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Materials:
-
3-Cyclohexen-1-ol
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
Water
-
Methanesulfonamide (optional, can improve reaction rate and yield for some substrates)
-
Sodium sulfite (B76179) (quenching agent)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix (e.g., 1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (e.g., 5 mL each per 1 mmol of olefin).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add 3-cyclohexen-1-ol (1.0 equiv) to the cooled, vigorously stirred mixture. If using, methanesulfonamide (1.0 equiv) can be added before the olefin.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of olefin) and stir for at least 1 hour.
-
Workup: Add ethyl acetate to the mixture and warm to room temperature. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation of 3-cyclohexen-1-ol.
Caption: Logical troubleshooting workflow for addressing common scale-up issues.
References
Technical Support Center: Purification of 1,2,3-Cyclohexanetriol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 1,2,3-cyclohexanetriol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed.
-
From Hydrogenation of Pyrogallol: The most prevalent impurities include unreacted pyrogallol, various isomers of this compound (cis-cis-cis, cis-cis-trans, and cis-trans-cis), and byproducts from hydrogenolysis such as cis- and trans-cyclohexane-1,2-diol.[1]
-
From Dihydroxylation of Cyclohexene Derivatives: Impurities may arise from incomplete reaction, leaving unreacted starting materials. Additionally, side reactions can lead to the formation of stereo- and regioisomers of the desired product.
Q2: What are the primary methods for purifying crude this compound?
A2: The primary laboratory-scale purification techniques for this compound, a solid polyol, are fractional crystallization, column chromatography, and vacuum distillation. The choice of method is dictated by the nature and quantity of the impurities, the desired purity of the final product, and the scale of the purification.
Q3: How can I separate the different stereoisomers of this compound?
A3: Separating stereoisomers of this compound can be challenging due to their similar physical properties. The most effective methods include:
-
Fractional Crystallization: This technique exploits subtle differences in the solubility of the diastereomers in a specific solvent system. By carefully controlling temperature and solvent composition, it is possible to selectively crystallize one isomer.
-
Preparative Column Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography using an appropriate stationary and mobile phase can effectively separate diastereomers. For enantiomeric resolution, a chiral stationary phase would be required.
Q4: What is a good starting point for a recrystallization solvent for this compound?
A4: Due to its polar nature with three hydroxyl groups, good single-solvent recrystallization options would be polar solvents in which the compound is significantly more soluble when hot than when cold. Water or short-chain alcohols like ethanol (B145695) could be suitable. For two-solvent systems, a polar solvent in which the triol is soluble (like ethanol or acetone) can be paired with a less polar solvent in which it is insoluble (like hexane (B92381) or toluene) to induce crystallization.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The melting point of the solute is lower than the boiling point of the solvent. The solute is too soluble in the chosen solvent. Impurities are preventing crystallization. | Add a small amount of a solvent in which the compound is less soluble (an anti-solvent). Try a lower-boiling point solvent. Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). The rate of cooling is too rapid. | Boil off some of the solvent to increase the concentration and allow it to cool again. Let the solution cool to room temperature slowly, then place it in an ice bath. Induce crystallization by scratching the flask or adding a seed crystal. |
| Low recovery of purified product | Too much solvent was used, and a significant amount of the product remains in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated. Always wash the collected crystals with ice-cold solvent. |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the impurity. The cooling process was too fast, trapping impurities in the crystal lattice. | Select a different recrystallization solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of isomers | The polarity of the mobile phase is too high or too low. The stationary phase is not appropriate for the separation. The column is overloaded. | Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. Consider a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel, or a derivatized silica). Reduce the amount of crude material loaded onto the column. |
| Compound elutes too quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). |
| Compound does not elute from the column | The mobile phase is not polar enough. The compound may be decomposing on the stationary phase. | Gradually increase the polarity of the mobile phase. If decomposition is suspected, consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the eluent. |
| Streaking or tailing of bands | The sample was not loaded in a concentrated band. The compound is sparingly soluble in the mobile phase. | Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent before loading. Adjust the mobile phase composition to improve solubility. |
Experimental Protocols
Protocol 1: Purification of this compound Isomers by Fractional Distillation and Extraction
This protocol is based on the separation of products from the hydrogenation of pyrogallol.[1]
-
Initial Distillation: After removal of the hydrogenation catalyst and the solvent (e.g., ethanol), distill the crude residue under vacuum (e.g., 0.05 mm Hg). Collect the fraction boiling between 90°C and 135°C. This fraction will contain the mixture of cyclohexanetriol isomers, along with cyclohexanediols and unreacted pyrogallol.[1]
-
Aqueous Extraction: Dissolve the collected fraction in water.
-
Removal of Less Polar Impurities: Continuously extract the aqueous solution with diethyl ether. This will remove the less polar impurities, including cyclohexanediols and unreacted pyrogallol.[1]
-
Isolation of Cyclohexanetriols: Evaporate the water from the aqueous layer to yield the mixture of this compound isomers.
-
Further Fractional Distillation: The resulting mixture of triols can be further separated by careful fractional distillation under high vacuum (e.g., 0.02 mm Hg), collecting fractions at specific boiling ranges (e.g., 120-140°C).[1]
Protocol 2: General Procedure for Recrystallization of a Polar Solid
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization. If it is insoluble at room temperature, heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using thin-layer chromatography (TLC). For a polar compound like this compound, a mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a less polar solvent (e.g., dichloromethane (B109758) or hexane) is a good starting point. The ideal mobile phase should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Systems for Polar Compounds
| Solvent System | Polarity | Comments |
| Water | High | Suitable for highly polar compounds. May require heating to high temperatures. |
| Ethanol/Water | High | A common and effective mixture for many polar organic compounds. The ratio can be adjusted to optimize solubility. |
| Acetone/Hexane | Medium-High | Good for compounds that are too soluble in pure acetone. Hexane acts as the anti-solvent. |
| Ethyl Acetate/Hexane | Medium | A versatile system where the polarity can be finely tuned by varying the ratio. |
| Dichloromethane/Methanol | Medium-High | A more polar system for compounds that are not sufficiently soluble in ethyl acetate-based systems. |
Table 2: Example TLC and Column Chromatography Parameters for Cyclohexanetriol Isomers
| Parameter | Value | Reference/Comment |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard for normal-phase chromatography.[2] |
| Mobile Phase (TLC) | Chloroform/Methanol/Isopropanol/Water (5:6:1:4) | A highly polar system used for the separation of 1,2,4-cyclohexanetriol, suggesting a similar system could be effective for the 1,2,3-isomer.[2] |
| Rf Value (Example) | ~0.16 | This was reported for all-cis-1,2,4-cyclohexanetriol in the above solvent system and can serve as a target Rf for method development.[2] |
| Elution Technique | Gradient or Isocratic | Isocratic elution with the optimized TLC mobile phase can be used. A shallow gradient of increasing polarity may improve separation of closely eluting isomers. |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision-making flowchart for selecting a purification strategy for this compound.
References
Technical Support Center: Enhancing Stereoselectivity in 1,2,3-Cyclohexanetriol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1,2,3-cyclohexanetriol.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?
A1: The main strategies involve the stereoselective functionalization of a cyclohexene (B86901) precursor. The two most common and effective methods are:
-
Sharpless Asymmetric Dihydroxylation (AD): This method directly introduces two adjacent hydroxyl groups in a syn configuration with high enantioselectivity.[1][2] Starting from a cyclohexene derivative, this can provide a 1,2-diol which can be further functionalized to the 1,2,3-triol.
-
Jacobsen-Katsuki Epoxidation followed by Regioselective Ring-Opening: This two-step approach involves the enantioselective epoxidation of a cyclohexene derivative, followed by the regioselective opening of the epoxide by a hydroxyl nucleophile to introduce the third hydroxyl group in a trans configuration relative to the adjacent hydroxyls.[3][4]
Q2: How do I choose between Sharpless Asymmetric Dihydroxylation and Jacobsen Epoxidation for my synthesis?
A2: The choice depends on the desired stereoisomer of this compound and the starting material.
-
Use Sharpless AD if you require a syn-1,2-diol relationship in your target triol. The choice between AD-mix-α and AD-mix-β will determine the absolute configuration of the newly formed stereocenters.[4]
-
Use Jacobsen Epoxidation followed by ring-opening if you need a trans-1,2-diol relationship. The stereochemistry of the epoxide will dictate the final stereochemistry of the triol, and the regioselectivity of the epoxide opening is crucial.[1]
Troubleshooting Sharpless Asymmetric Dihydroxylation
Q3: I am getting a low enantiomeric excess (ee) in my Sharpless AD reaction. What are the possible causes and solutions?
A3: Low enantioselectivity in Sharpless AD can be due to a secondary, non-enantioselective catalytic cycle.[3] Here are some troubleshooting steps:
-
Increase Ligand Concentration: A higher molar concentration of the chiral ligand can suppress the secondary catalytic pathway.[3]
-
Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture helps maintain a low instantaneous concentration, which disfavors the non-selective secondary cycle.[3]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, though it may slow down the reaction rate.[5]
Q4: My Sharpless AD reaction has a low yield. What could be the problem?
A4: Low yields can be attributed to several factors:
-
Inefficient Co-oxidant: Ensure your co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is fresh and used in the correct stoichiometric amount.[1]
-
Substrate Reactivity: Electron-deficient olefins react more slowly. For these substrates, the reaction may require longer times or slightly elevated temperatures.
-
Steric Hindrance: Bulky groups near the double bond can hinder the approach of the osmium-ligand complex, leading to a slower reaction.
-
Over-oxidation: The diol product can be further oxidized to aldehydes or carboxylic acids under harsh conditions. Ensure proper quenching of the reaction.
Q5: My Sharpless AD reaction seems to have stalled. What should I do?
A5: A stalled reaction can be due to catalyst deactivation or slow hydrolysis of the osmate ester intermediate.
-
Catalyst Deactivation: Ensure the co-oxidant is active and present in a sufficient amount to regenerate the Os(VIII) species.
-
Slow Hydrolysis: For some substrates, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester.[5]
-
Mixing: Ensure vigorous stirring, especially in biphasic systems, to facilitate the interaction of all reactants.[5]
Troubleshooting Jacobsen Epoxidation and Ring-Opening
Q6: The enantioselectivity of my Jacobsen epoxidation is poor. How can I improve it?
A6: The enantioselectivity of the Jacobsen epoxidation is influenced by several factors:
-
Alkene Substitution: cis-Disubstituted alkenes are generally better substrates than trans-disubstituted alkenes.[3]
-
Ligand Structure: The choice of the salen ligand is critical. The steric and electronic properties of the ligand influence the facial selectivity.
-
Axial Donor Ligand: The presence of an axial donor ligand can affect the enantioselectivity.
-
Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity.[5]
Q7: I am having trouble with the regioselective ring-opening of the cyclohexene oxide derivative. What can I do?
A7: The regioselectivity of epoxide ring-opening is governed by the Fürst-Plattner rule, which predicts that nucleophilic attack will occur in a trans-diaxial fashion.[6]
-
Lewis Acid Catalysis: Lewis acids can activate the epoxide and influence the regioselectivity of the ring-opening. The choice and stoichiometry of the Lewis acid are important parameters to optimize.[7]
-
Nucleophile: The nature of the hydroxyl nucleophile and its delivery can affect the site of attack.
-
Protecting Groups: The presence and nature of protecting groups on the substrate can influence the conformation of the cyclohexene oxide ring and direct the incoming nucleophile.
Protecting Groups
Q8: How do protecting groups influence the stereoselectivity of the synthesis?
A8: Protecting groups play a crucial role in stereoselective synthesis by:
-
Directing incoming reagents: A bulky protecting group can block one face of the molecule, forcing the reagent to attack from the less hindered side.
-
Altering the conformation of the substrate: Protecting groups can lock the cyclohexane (B81311) ring into a specific conformation, which can enhance the facial selectivity of reactions like dihydroxylation or epoxidation.
-
Participating in the reaction: Some protecting groups can act as intramolecular nucleophiles or directing groups.
Q9: I am observing a mixture of stereoisomers after deprotection. What could be the cause?
A9: This could be due to:
-
Epimerization: The conditions used for deprotection might be harsh enough to cause epimerization at one or more stereocenters.
-
Incomplete initial stereoselectivity: The initial stereoselective reaction may not have been as selective as anticipated.
-
Migration of protecting groups: Under certain conditions, protecting groups can migrate, leading to a mixture of constitutional isomers that, upon deprotection, give different stereoisomers of the final product.
Data Presentation: Stereoselectivity in this compound Synthesis
The following tables summarize representative quantitative data for key stereoselective reactions in the synthesis of this compound and related structures.
Table 1: Sharpless Asymmetric Dihydroxylation of Cyclohexene Derivatives
| Entry | Substrate | AD-mix | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 2-Cyclohexen-1-ol (B1581600) | AD-mix-β | 0 | >95:5 | 98 | [8] |
| 2 | 2-Cyclohexen-1-ol | AD-mix-α | 0 | >95:5 | 97 | [8] |
| 3 | tert-Butyl (1R,6S)-6-hydroxycyclohex-2-en-1-ylcarbamate | AD-mix-β | RT | 90:10 | N/A | [8] |
| 4 | 1-Phenylcyclohexene | AD-mix-β | 0 | N/A | 99 | [2] |
Table 2: Jacobsen Epoxidation of Cyclohexene Derivatives and Subsequent Ring-Opening
| Entry | Substrate | Catalyst | Epoxidation ee (%) | Ring-Opening Nucleophile | Diastereomeric Ratio (dr) | Reference |
| 1 | cis-Cyclohexene | (R,R)-Jacobsen's Catalyst | 97 | H₂O/H⁺ | >98:2 (trans-diol) | [1] |
| 2 | 1-Methylcyclohexene | (R,R)-Jacobsen's Catalyst | 94 (at 8% conversion) | H₂O (enzymatic) | N/A | [9] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 2-Cyclohexen-1-ol
This protocol is adapted from literature procedures for the asymmetric dihydroxylation of allylic alcohols.[10]
Materials:
-
2-Cyclohexen-1-ol
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent) to the cooled mixture and stir for 5 minutes.
-
Add 2-cyclohexen-1-ol (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Jacobsen Epoxidation of Cyclohexene and Hydrolysis
This protocol describes a two-step synthesis of trans-1,2-cyclohexanediol, which is a precursor to certain this compound isomers.
Step 1: Enantioselective Epoxidation
Materials:
-
Cyclohexene
-
(R,R)-Jacobsen's catalyst
-
Dichloromethane (DCM), anhydrous
-
Sodium hypochlorite (B82951) solution (bleach), buffered with phosphate (B84403) buffer (pH ~11.3)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (1 equivalent) in anhydrous DCM.
-
Add (R,R)-Jacobsen's catalyst (0.02 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add the buffered sodium hypochlorite solution (1.5 equivalents) over 1-2 hours with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction by GC or TLC.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cyclohexene oxide.
Step 2: Acid-Catalyzed Hydrolysis
Materials:
-
Crude cyclohexene oxide
-
Tetrahydrofuran (THF)
-
Water
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude cyclohexene oxide in a mixture of THF and water (3:1).
-
Add a catalytic amount of sulfuric acid.
-
Stir the mixture at room temperature and monitor the disappearance of the epoxide by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude trans-1,2-cyclohexanediol, which can be purified by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Two-step workflow for Jacobsen Epoxidation and subsequent hydrolysis.
Caption: Logical troubleshooting flow for poor stereoselectivity.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
stability issues of 1,2,3-Cyclohexanetriol under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,2,3-cyclohexanetriol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The main stability concern for this compound under acidic conditions is its susceptibility to acid-catalyzed degradation. Due to the presence of vicinal diol functionalities (hydroxyl groups on adjacent carbon atoms), the molecule can undergo rearrangements and dehydration reactions.
Q2: What are the likely degradation pathways for this compound in acid?
A2: The two most probable degradation pathways are:
-
Pinacol-type Rearrangement: This is an acid-catalyzed rearrangement of 1,2-diols.[1][2][3] In the case of this compound, protonation of a hydroxyl group followed by the loss of a water molecule would form a carbocation. A subsequent migration of a neighboring carbon-carbon bond can lead to a ring contraction or expansion, ultimately forming a ketone or an aldehyde.[4][5]
-
Dehydration: Similar to other alcohols, this compound can undergo acid-catalyzed dehydration to form unsaturated compounds, such as cyclohexenols or cyclohexadienes.[6][7]
Q3: What are the expected degradation products?
A3: Based on the likely degradation pathways, the expected degradation products could include various isomers of cyclohexanediones, cyclopentanecarbaldehydes (from ring contraction), or unsaturated cyclohexenetriols and related compounds. The exact nature of the products will depend on the specific acidic conditions (acid type, concentration, temperature) and the stereochemistry of the this compound isomer.
Q4: At what pH range do these degradation reactions become significant?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound peak intensity during HPLC analysis of an acidic sample. | Degradation of the analyte in the acidic mobile phase or sample diluent. | 1. Neutralize the sample immediately before injection. 2. Use a less acidic mobile phase if the separation allows. 3. Perform the analysis at a lower temperature to reduce the degradation rate. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use a stability-indicating HPLC method capable of separating the parent compound from its degradants. |
| Poor peak shape (tailing or fronting) for this compound. | Interaction with active sites on the HPLC column, which can be exacerbated by acidic conditions. | 1. Use a high-purity, well-end-capped silica-based column. 2. Add a competing base to the mobile phase in small amounts. 3. Adjust the mobile phase pH. |
| Inconsistent retention times. | Changes in mobile phase pH or composition, or column degradation. | 1. Ensure accurate and consistent mobile phase preparation. 2. Check for leaks in the HPLC system. 3. Dedicate a column for acidic analyses or use a robust column. |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol is a general guideline and may need to be optimized for specific experimental needs.
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV, RI, or MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer a known volume of the stock solution to separate reaction vessels.
-
Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.
-
For a control, add an equal volume of water to a third vessel.
-
Incubate the samples at a controlled temperature (e.g., 40°C, 60°C, or 80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
-
Sampling and Neutralization:
-
At each time point, withdraw an aliquot from each reaction vessel.
-
Immediately neutralize the acidic samples by adding an equimolar amount of NaOH. .
-
-
HPLC Analysis:
-
Analyze the neutralized samples and the control sample by a suitable, validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point under each condition.
-
Characterize the degradation products using techniques like LC-MS or NMR if necessary.
| Condition | Acid Concentration | Temperature (°C) | Time (hours) | % Degradation (Example) |
| 1 | 0.1 M HCl | 40 | 24 | 5% |
| 2 | 1 M HCl | 40 | 24 | 25% |
| 3 | 0.1 M HCl | 60 | 8 | 15% |
| 4 | 1 M HCl | 60 | 8 | 50% |
Note: The % degradation values are hypothetical and for illustrative purposes only.
Visualizations
Caption: Plausible degradation pathways of this compound under acidic conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for HPLC analysis of this compound under acidic conditions.
References
- 1. synarchive.com [synarchive.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 4. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 5. Pinacol Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. On the selective acid-catalysed dehydration of 1,2,6-hexanetriol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,2,3-Cyclohexanetriol for Researchers and Drug Development Professionals
The stereoselective synthesis of 1,2,3-cyclohexanetriol and its derivatives is a critical endeavor for researchers in medicinal chemistry and drug development, as these motifs are integral scaffolds in numerous biologically active molecules. The precise spatial arrangement of the hydroxyl groups significantly influences the pharmacological profile of these compounds. This guide provides a comparative analysis of key synthetic methodologies for this compound, offering detailed experimental protocols, quantitative performance data, and a logical workflow to aid in the selection of the most suitable method for a given research objective.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be broadly approached through three distinct strategies: diastereoselective dihydroxylation of a cyclohexene (B86901) precursor, oxidation of a cyclohexene derivative with peroxy acids, and the reduction of an aromatic precursor. Each method presents a unique profile of stereoselectivity, yield, and operational complexity.
| Method | Starting Material | Key Reagents/Catalyst | Product Stereochemistry | Yield (%) | Diastereomeric Ratio (d.r.) | Key Advantages | Key Disadvantages |
| Diastereoselective Dihydroxylation (syn-attack) | Cyclohex-2-en-1-ol | OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO) | syn-1,2,3-Cyclohexanetriol | High | 12:1 | High diastereoselectivity, mild reaction conditions. | Use of toxic and expensive osmium tetroxide, requires careful handling and purification. |
| Diastereoselective Dihydroxylation (anti-attack) | Cyclohex-2-en-1-ol | OsO₄ (stoichiometric), TMEDA | anti-1,2,3-Cyclohexanetriol | High | 1:9 | High and opposite diastereoselectivity to the NMO method, allowing access to different isomers. | Requires stoichiometric amounts of toxic and expensive osmium tetroxide, potentially complex workup. |
| Performic Acid Oxidation | Cyclohexene-3-ol acetate (B1210297) | Performic acid (HCOOOH) | cis-cis-trans-1,2,3-Cyclohexanetriol | 20-25 | Major isomer formed | Inexpensive reagents, straightforward procedure. | Moderate yield, formation of byproducts, handling of potentially explosive performic acid.[1][2] |
| High-Pressure Hydrogenation | Pyrogallol (B1678534) (1,2,3-Trihydroxybenzene) | High-pressure H₂, Raney-Nickel or Rh/Al₂O₃ | Predominantly cis-cis-cis-1,2,3-cyclohexanetriol | ~60 | High for the cis-cis-cis isomer | Direct route from a simple aromatic precursor, good yield for the all-cis isomer. | Requires specialized high-pressure equipment, gives unsatisfactory yields of other isomers.[2] |
Experimental Protocols
Diastereoselective Dihydroxylation of Cyclohex-2-en-1-ol
This method offers excellent control over the stereochemical outcome by selecting the appropriate co-oxidant or ligand for the osmium tetroxide-mediated dihydroxylation.
This protocol is adapted from the Upjohn dihydroxylation procedure and is expected to yield the syn-1,2,3-cyclohexanetriol as the major product.
Procedure:
-
To a stirred solution of cyclohex-2-en-1-ol (1.0 eq) in a 10:1 mixture of acetone (B3395972) and water, add N-Methylmorpholine N-oxide (NMO) (1.5 eq).
-
To this mixture, add a catalytic amount of osmium tetroxide (0.02 eq) as a solution in toluene, dropwise at room temperature. The reaction mixture will turn dark brown.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃). Stir vigorously for 30 minutes until the color lightens.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired syn-1,2,3-cyclohexanetriol.
This method utilizes a stoichiometric amount of osmium tetroxide with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand to favor the formation of the anti-1,2,3-cyclohexanetriol.
Procedure:
-
To a stirred solution of cyclohex-2-en-1-ol (1.0 eq) in dichloromethane (B109758) at 0 °C, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq).
-
Slowly add a solution of osmium tetroxide (1.0 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the anti-1,2,3-cyclohexanetriol.
Oxidation of Cyclohexene-3-ol Acetate with Performic Acid
This method provides a direct route to a specific stereoisomer of this compound using readily available and inexpensive reagents.[1][2]
Procedure:
-
Prepare performic acid by slowly adding 30% hydrogen peroxide (1.4 moles) to 88% formic acid (13.7 moles) in a flask equipped with a stirrer and a thermometer, maintaining the temperature between 40-45 °C with an ice bath.[3]
-
To the freshly prepared performic acid, slowly add cyclohexene-3-ol acetate (1.0 eq) while maintaining the reaction temperature at 40-45 °C.[3]
-
After the addition is complete, stir the reaction mixture at 40 °C for 1 hour and then let it stand at room temperature overnight.[3]
-
Remove the formic acid and water by distillation under reduced pressure.
-
To the viscous residue, add an ice-cold solution of sodium hydroxide (B78521) to hydrolyze the formates and the acetate group.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain cis-cis-trans-1,2,3-cyclohexanetriol.
High-Pressure Hydrogenation of Pyrogallol
This method is suitable for the synthesis of the all-cis isomer of this compound directly from an aromatic precursor.[2]
Procedure:
-
In a high-pressure autoclave, place pyrogallol (1.0 eq) and a catalytic amount of Raney-Nickel or Rhodium on alumina (B75360) (e.g., 5 mol%).
-
Add a suitable solvent such as ethanol.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100-150 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) and stir for the required duration (e.g., 12-24 hours).
-
After cooling and carefully venting the hydrogen gas, filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization to yield cis-cis-cis-1,2,3-cyclohexanetriol.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of this compound synthesis methods.
Conclusion
The choice of synthetic method for this compound is dictated by the desired stereoisomer, required yield, scalability, and available resources. For high diastereoselectivity and access to specific stereoisomers, the osmium tetroxide-mediated dihydroxylation of cyclohex-2-en-1-ol is the method of choice, with the NMO and TMEDA variants providing complementary stereochemical outcomes. When cost and simplicity are paramount and a specific cis-cis-trans isomer is desired, performic acid oxidation offers a viable, albeit lower-yielding, alternative. For the specific synthesis of the all-cis isomer in good yield from a simple aromatic starting material, high-pressure hydrogenation of pyrogallol is a powerful strategy, provided the necessary equipment is available. Researchers and drug development professionals should carefully consider these factors to select the optimal synthetic route for their specific application.
References
Unraveling the Stereochemistry of 1,2,3-Cyclohexanetriol: A Comparative Guide to NMR Validation
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. In the realm of cyclic polyols, such as 1,2,3-cyclohexanetriol, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the nuanced stereochemical arrangements of its isomers. This guide provides a comparative analysis of the validation of this compound stereoisomers—cis,cis-, cis,trans-, and trans,trans-—by ¹H and ¹³C NMR spectroscopy, supported by experimental data and protocols.
The three-dimensional arrangement of the hydroxyl groups on the cyclohexane (B81311) ring gives rise to three distinct diastereomers of this compound, each possessing unique physical and spectral properties. The definitive assignment of these structures relies heavily on the interpretation of their NMR spectra, particularly the chemical shifts and spin-spin coupling constants of the methine and methylene (B1212753) protons.
Comparative Analysis of ¹H NMR Spectral Data
The stereochemical configuration of the this compound isomers significantly influences the magnetic environment of each proton, resulting in distinct chemical shifts and coupling constants. The analysis of these parameters, particularly the width of the signals of the carbinol protons, provides a reliable method for assigning the cis and trans relationships between the hydroxyl groups.
A seminal study in the Journal of Organic Chemistry by McCasland, Naumann, and Durham in 1966 laid the groundwork for the NMR-based configurational assignment of these isomers. The data presented below is derived from their foundational work and subsequent corroborating studies.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Isomer | H-1, H-2, H-3 (Carbinol Protons) | Other Ring Protons |
| cis,cis-1,2,3-Cyclohexanetriol | ~3.8 - 4.2 (broad multiplet) | ~1.2 - 1.8 |
| cis,trans-1,2,3-Cyclohexanetriol | ~3.5 - 4.1 (complex multiplets) | ~1.3 - 2.0 |
| trans,trans-1,2,3-Cyclohexanetriol | ~3.3 - 3.7 (sharper multiplets) | ~1.2 - 1.9 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The broadness of the carbinol proton signals in the cis,cis-isomer is a key distinguishing feature, arising from complex spin-spin coupling and conformational averaging. In contrast, the trans,trans-isomer often exhibits sharper, more well-resolved multiplets for these protons.
Comparative Analysis of ¹³C NMR Spectral Data
¹³C NMR spectroscopy offers a complementary and often more straightforward method for distinguishing the isomers based on the number of unique carbon signals, which is dictated by the molecule's symmetry.
Table 2: Comparative ¹³C NMR Data for this compound Isomers
| Isomer | Number of Unique Carbon Signals | Approximate Chemical Shift Ranges (ppm) |
| cis,cis-1,2,3-Cyclohexanetriol | 3 | C1, C2, C3: 70-75; C4, C6: 25-30; C5: ~20 |
| cis,trans-1,2,3-Cyclohexanetriol | 6 | C1, C2, C3: 70-80; C4, C5, C6: 20-35 |
| trans,trans-1,2,3-Cyclohexanetriol | 4 | C1, C3: ~75; C2: ~70; C4, C6: ~30; C5: ~20 |
Note: Chemical shifts are approximate and dependent on the solvent.
The highly symmetric cis,cis-isomer displays the fewest carbon signals, while the asymmetric cis,trans-isomer shows six distinct signals for the six carbon atoms of the cyclohexane ring.
Experimental Protocols
The successful validation of the this compound structures by NMR is predicated on the stereoselective synthesis of each isomer. The following are representative experimental protocols.
Synthesis of cis,cis-1,2,3-Cyclohexanetriol
This isomer can be prepared by the osmium tetroxide-catalyzed hydroxylation of cyclohexene (B86901), followed by hydrolysis of the resulting osmate ester. A typical procedure involves:
-
Hydroxylation: Cyclohexene is treated with a catalytic amount of osmium tetroxide in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) in a mixture of acetone (B3395972) and water. The reaction proceeds with syn-addition of two hydroxyl groups to the double bond, forming cis-1,2-cyclohexanediol.
-
Further Oxidation: Subsequent oxidation of the diol, for instance with potassium permanganate (B83412) under carefully controlled conditions, can introduce the third hydroxyl group.
-
Purification: The resulting triol is purified by column chromatography on silica (B1680970) gel.
Synthesis of cis,trans- and trans,trans-1,2,3-Cyclohexanetriol
These isomers can be synthesized from cyclohexene oxide.
-
Epoxidation: Cyclohexene is first converted to cyclohexene oxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
-
Ring Opening: The epoxide is then subjected to acid-catalyzed hydrolysis. This reaction proceeds via an anti-addition mechanism, leading to the formation of trans-1,2-cyclohexanediol.
-
Introduction of the Third Hydroxyl Group: Further stereocontrolled oxidation of the trans-diol can yield mixtures of the cis,trans- and trans,trans-1,2,3-cyclohexanetriols, which can then be separated by chromatography.
NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 10-20 mg of the purified cyclohexanetriol isomer is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans to achieve adequate signal-to-noise and the spectral width.
-
¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, multiplicities, and coupling constants.
Alternative and Complementary Analytical Techniques
While NMR is a primary tool for structure elucidation, other techniques can provide valuable complementary information or serve as alternatives.
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including the relative stereochemistry of the hydroxyl groups.
-
Chiral Chromatography: For enantiomeric resolution of chiral isomers (the cis,trans-isomer is chiral), chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. This technique is crucial for separating and quantifying enantiomers, which are indistinguishable by standard NMR.
Visualization of Stereoisomers and Analytical Workflow
Caption: Relationship between this compound stereoisomers and their distinguishing NMR spectral features.
Caption: Experimental workflow for NMR analysis of this compound isomers.
Confirming the Stereochemistry of 1,2,3-Cyclohexanetriol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the stereochemistry of chiral molecules like 1,2,3-cyclohexanetriol derivatives is a critical step in chemical synthesis, drug design, and biological studies. The spatial arrangement of the three hydroxyl groups on the cyclohexane (B81311) ring gives rise to multiple stereoisomers, each potentially possessing distinct biological activities. This guide provides an objective comparison of the primary analytical techniques used to confirm the relative and absolute stereochemistry of these compounds, supported by experimental principles and data presentation formats.
Comparison of Key Analytical Techniques
The principal methods for stereochemical elucidation of this compound derivatives include X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Each technique offers unique advantages and is suited to different experimental circumstances.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice. | Unambiguous 3D structure, including absolute configuration (with anomalous dispersion).[1][2] | Provides a definitive and highly detailed molecular structure.[1][2] | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.[3] |
| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. Methods include NOE for relative stereochemistry and the use of chiral derivatizing agents (e.g., MPA) for absolute configuration.[4] | Relative stereochemistry (through-space proton proximities) and absolute configuration (via diastereomeric derivatives).[4][5] | Provides detailed structural and conformational information in solution. Does not require crystallization.[6] | Determination of absolute configuration often requires chemical derivatization. Complex spectra may require advanced 2D techniques for full interpretation. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light during vibrational transitions.[7][8] | Absolute configuration in solution.[7][8] | High sensitivity to stereochemistry for molecules in solution, even for those without a UV chromophore. Does not require crystallization or derivatization.[3][4] | Requires comparison with computationally intensive ab initio DFT calculations. Signal can be weak for conformationally flexible molecules. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-visible light by chiral molecules. | Absolute configuration, particularly for molecules with chromophores. | Highly sensitive and requires only a small amount of sample. | 1,2,3-Cyclohexanetriols lack a strong chromophore, necessitating derivatization with a chromophoric reporter group. |
Experimental Data Comparison
To illustrate the application of these techniques, the following tables present the types of quantitative data obtained for the stereochemical analysis of a hypothetical chiral this compound derivative.
Table 1: X-ray Crystallography Data
| Parameter | Value | Significance |
| Crystal System | Orthorhombic | Defines the basic crystal lattice structure. |
| Space Group | P2₁2₁2₁ | Indicates a chiral, non-centrosymmetric space group, allowing for absolute configuration determination. |
| Flack Parameter | 0.03(4) | A value close to zero confirms the assigned absolute configuration with high confidence.[1] |
| Torsion Angles (O1-C1-C2-O2) | e.g., 60.5° | Defines the relative orientation of the hydroxyl groups. |
Table 2: ¹H NMR Data for MPA Ester Derivatives
For determining the absolute configuration using the modified Mosher's method with α-methoxy-α-phenylacetic acid (MPA), the triol is derivatized with both (R)- and (S)-MPA. The chemical shift differences (Δδ = δS - δR) of protons near the chiral centers are then analyzed.[4]
| Proton | δ for (S)-MPA ester (ppm) | δ for (R)-MPA ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Spatial Position |
| H-1 | 4.95 | 5.05 | -0.10 | Shielded by the phenyl group of (S)-MPA |
| H-2 | 5.12 | 5.10 | +0.02 | Minimally affected |
| H-3 | 5.20 | 5.15 | +0.05 | Deshielded by the phenyl group of (S)-MPA |
| H-4 (axial) | 1.85 | 1.95 | -0.10 | Shielded by the phenyl group of (S)-MPA |
| H-4 (equatorial) | 2.10 | 2.05 | +0.05 | Deshielded by the phenyl group of (S)-MPA |
Table 3: VCD Spectral Data
The determination of absolute configuration by VCD involves comparing the experimental spectrum with the predicted spectrum from DFT calculations for a chosen enantiomer.[8]
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign | Vibrational Mode Assignment |
| 1050 | + | 1055 | + | C-O stretch |
| 1080 | - | 1082 | - | C-O stretch / C-C stretch |
| 1250 | + | 1253 | + | C-O-H bend |
| 1350 | - | 1348 | - | CH₂ wag |
| 2940 | + | 2945 | + | C-H stretch |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth : Single crystals of the this compound derivative are grown using techniques such as slow evaporation from a suitable solvent (e.g., ethyl acetate/hexane), vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection : A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement : The diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data. For absolute configuration, the Flack parameter is calculated based on anomalous scattering.[1][2]
¹H NMR Analysis of MPA Esters
-
Derivatization : The this compound (1 equivalent) is reacted with (R)-(-)-MPA chloride and, in a separate reaction, with (S)-(+)-MPA chloride (typically 1.2 equivalents per hydroxyl group) in the presence of a base like pyridine (B92270) or DMAP in an anhydrous solvent (e.g., CH₂Cl₂).
-
Purification : The resulting tris-MPA ester diastereomers are purified by column chromatography.
-
NMR Acquisition : High-resolution ¹H NMR spectra are recorded for both the (R)- and (S)-MPA esters in a suitable solvent (e.g., CDCl₃).
-
Data Analysis : The spectra are compared, and the chemical shifts (δ) for protons on and near the cyclohexane ring are assigned. The Δδ (δS - δR) values are calculated to determine the spatial arrangement of substituents relative to the MPA phenyl group.[4]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation : A solution of the enantiomerically pure this compound derivative is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Computational Modeling : A conformational search is performed for one enantiomer using molecular mechanics. The low-energy conformers are then optimized using Density Functional Theory (DFT), and their VCD spectra are calculated. A Boltzmann-averaged spectrum is generated based on the relative energies of the conformers.
-
VCD Measurement : The experimental VCD spectrum is recorded on a VCD spectrometer.
-
Spectral Comparison : The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer and its mirror image. A match in the signs and relative intensities of the major bands confirms the absolute configuration.[8]
Visualization of Workflows
References
- 1. Improved synthesis of conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inositol phospholipids: a stereochemical view of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spark904.nl [spark904.nl]
- 5. biotools.us [biotools.us]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. scm.com [scm.com]
- 8. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
Cyclohexanetriol Isomers: A Comparative Analysis of 1,2,3- and 1,2,4-Cyclohexanetriol in Biological Systems
A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies on the biological activities of 1,2,3-cyclohexanetriol and 1,2,4-cyclohexanetriol. While these polyhydroxycyclohexanes, also known as cyclitols, belong to a class of compounds with established biological relevance, specific data on the bioactivity of these two isomers, including quantitative comparisons, detailed experimental protocols, and defined signaling pathways, is not presently available in published research.
This guide aims to provide a foundational understanding of these molecules, contextualize their potential biological significance based on related compounds, and transparently report on the current lack of direct comparative experimental data.
Chemical and Structural Context
This compound and 1,2,4-cyclohexanetriol are structural isomers with the chemical formula C₆H₁₂O₃. Their core structure is a six-carbon cyclohexane (B81311) ring, with the key difference being the substitution pattern of the three hydroxyl (-OH) groups. This seemingly subtle variation in hydroxyl group placement can lead to significant differences in the molecule's three-dimensional shape, polarity, and ability to form hydrogen bonds. These stereochemical differences are crucial in biological systems, as molecular recognition by enzymes and receptors is highly dependent on a precise structural fit.
Table 1: Physicochemical Properties of this compound and 1,2,4-Cyclohexanetriol
| Property | This compound | 1,2,4-Cyclohexanetriol |
| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol |
| General Structure | Cyclohexane ring with hydroxyl groups on carbons 1, 2, and 3. | Cyclohexane ring with hydroxyl groups on carbons 1, 2, and 4. |
| Stereoisomers | Multiple stereoisomers exist depending on the axial/equatorial orientation of the hydroxyl groups. | Multiple stereoisomers exist depending on the axial/equatorial orientation of the hydroxyl groups. |
Potential Biological Relevance and the Data Gap
Polyhydroxycyclohexanes are of significant interest in chemical biology and drug discovery due to their structural similarity to carbohydrates. This similarity allows them to act as mimetics that can interact with carbohydrate-processing enzymes, such as glycosidases. Inhibition of these enzymes is a therapeutic strategy for various diseases, including diabetes and viral infections. For instance, derivatives of other cyclohexanetriols and more substituted cyclitols, such as aminocyclitols, have been investigated as potential glycosidase inhibitors.
Despite this promising context, a thorough search of scientific databases for biological studies specifically investigating this compound and 1,2,4-cyclohexanetriol yielded no significant results. There is a clear absence of:
-
Quantitative Biological Data: No published IC₅₀ or EC₅₀ values, or other quantitative measures of biological activity, were found for either compound.
-
Comparative Studies: No research directly comparing the biological effects of the 1,2,3- and 1,2,4-isomers has been published.
-
Experimental Protocols: Consequently, no detailed experimental methodologies for assessing the biological activity of these specific compounds are available.
-
Signaling Pathway Information: There is no information on the cellular targets or signaling pathways that might be modulated by these molecules.
The synthesis of various stereoisomers of 1,2,4-cyclohexanetriol has been reported, with the interest in these compounds being attributed to their relationship with biologically important cyclitols like myo-inositol. Furthermore, cage-like orthoester derivatives, which can be synthesized from 1,2,4-trihydroxycyclohexane moieties, are found in a variety of biologically active natural products. This suggests that while these cyclohexanetriols are recognized as potentially valuable chemical scaffolds, their specific biological activities remain largely unexplored.
Logical Framework for Future Investigation
Given the lack of existing data, a logical workflow for future research to compare the biological activities of this compound and 1,2,4-cyclohexanetriol would involve a systematic screening approach.
Caption: Proposed workflow for the systematic investigation and comparison of the biological activities of 1,2,3- and 1,2,4-cyclohexanetriol.
Conclusion
For researchers, scientists, and drug development professionals, this compound and 1,2,4-cyclohexanetriol represent unexplored chemical space. While the broader class of cyclitols holds therapeutic promise, these specific isomers remain uncharacterized in terms of their biological effects. The absence of data underscores an opportunity for novel research to synthesize the various stereoisomers of these compounds and conduct systematic biological screenings to uncover potential activities. Future studies in this area would be foundational and could reveal new therapeutic leads. Until such research is conducted and published, a direct comparison of the biological activities of this compound and 1,2,4-cyclohexanetriol remains speculative.
Navigating the Complexity: A Comparative Guide to Analytical Method Validation for 1,2,3-Cyclohexanetriol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of 1,2,3-Cyclohexanetriol.
The accurate quantification of polar analytes such as this compound in complex biological matrices like plasma, urine, or tissue homogenates presents a significant analytical challenge. The inherent polarity of this molecule complicates its retention on traditional reversed-phase chromatographic columns and necessitates specialized analytical approaches. This guide provides a comprehensive comparison of validated analytical methods suitable for the determination of this compound and other polyols, offering supporting experimental data from surrogate analytes to inform method selection and validation.
Executive Summary
Two primary analytical techniques have demonstrated utility for the quantification of polyols in complex matrices: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS).
-
GC-MS with Derivatization: This classic approach enhances the volatility of polar analytes like this compound, enabling their separation and detection by GC-MS. Silylation is a common and effective derivatization strategy. This method generally offers high sensitivity and specificity.
-
HILIC-MS/MS: This technique is specifically designed for the separation of polar compounds. It allows for the direct analysis of underivatized analytes, simplifying sample preparation and reducing analysis time. HILIC-MS/MS provides excellent selectivity and sensitivity for polar molecules.
The choice between these methods depends on several factors, including the specific matrix, required sensitivity, available instrumentation, and desired sample throughput.
Comparative Performance of Analytical Methods
While specific validated data for this compound is limited in publicly available literature, the following tables summarize the performance of GC-MS and HILIC-MS/MS methods for the analysis of structurally similar polyols in complex biological matrices. This data serves as a valuable reference for establishing and validating a method for this compound.
Table 1: Performance Characteristics of GC-MS Method for Polyol Analysis in Serum
| Parameter | Erythritol | Threitol | Arabinitol | Mannitol | Sorbitol |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Accuracy (Recovery %) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Precision (CV %) | 9 | 10 | 3 | 8 | 9 |
| Mean Concentration (mg/L) | 0.45 (±0.14) | 0.20 (±0.06) | 0.37 (±0.12) | 0.41 (±0.45) | 0.16 (±0.11) |
Data adapted from a study on the determination of polyols in human serum by selected ion monitoring GC-MS.[1]
Table 2: Performance Characteristics of LC-MS/MS Method for Polyol Analysis in Urine
| Parameter | Erythritol | Arabitol | Ribitol | Xylitol | Mannitol/Sorbitol |
| Linearity (r) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| Limit of Detection (LOD) | 2 nmol | 0.5 nmol | 0.5 nmol | 0.5 nmol | 0.5 nmol |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Intra-assay Precision (CV %) | 3.9 | 1.3 | 0.7 | 1.8 | Not Separated |
| Inter-assay Precision (CV %) | 6.4 | 2.5 | 1.5 | 11.1 | Not Separated |
| Recovery (%) | 88 (±9) | 102 (±3) | 109 (±2) | 92 (±28) | Not Separated |
Data adapted from a study on the analysis of polyols in urine by liquid chromatography-tandem mass spectrometry.[2][3] Note: Mannitol and sorbitol were not chromatographically resolved in this method.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of polyols in biological fluids using GC-MS and HILIC-MS/MS.
Protocol 1: GC-MS Analysis of Polyols in Plasma/Serum with Silylation Derivatization
This protocol is a synthesized procedure based on established methods for polyol analysis in biological fluids.[4][5]
1. Sample Preparation and Protein Precipitation: a. To 100 µL of plasma or serum in a microcentrifuge tube, add 900 µL of ice-cold methanol. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.
2. Evaporation: a. Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
3. Derivatization (Silylation): a. To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect carbonyl groups. Vortex and incubate at 60°C for 60 minutes. b. Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). c. Vortex and incubate at 60°C for another 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives. d. After cooling to room temperature, transfer the solution to a GC vial with an insert for analysis.
4. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes or full scan for qualitative analysis.
Protocol 2: HILIC-MS/MS Analysis of Polyols in Urine
This protocol is based on a validated method for the analysis of polyols in urine.[2][3]
1. Sample Preparation: a. Centrifuge the urine sample at 10,000 x g for 5 minutes to remove particulate matter. b. To 100 µL of the supernatant, add an internal standard solution (e.g., a stable isotope-labeled polyol not present in the sample). c. Desalt the sample by passing it through a mixed-bed ion-exchange resin. d. Dilute the desalted sample with the initial mobile phase (e.g., 95% acetonitrile (B52724) with 5 mM ammonium (B1175870) acetate).
2. HILIC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
- Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar HILIC column.
- Mobile Phase A: 5 mM Ammonium Acetate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with 95% B, hold for 1 minute, decrease to 50% B over 8 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for each target polyol and the internal standard.
Workflow and Pathway Visualizations
To aid in the understanding of the analytical process and the underlying principles, the following diagrams are provided.
Caption: A typical workflow for analytical method validation.
Caption: Comparative workflows for GC-MS and HILIC-MS/MS analysis.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound in complex matrices is a critical decision that directly impacts the quality and reliability of research and development data. Both GC-MS with derivatization and HILIC-MS/MS are powerful techniques capable of achieving the necessary sensitivity and selectivity.
-
GC-MS is a robust and well-established technique, particularly advantageous when high sensitivity is paramount and instrumentation is readily available. The requirement for derivatization adds a step to the sample preparation but significantly improves the chromatographic performance of polar analytes.
-
HILIC-MS/MS offers the significant advantage of analyzing polar compounds in their native form, simplifying the workflow and potentially increasing sample throughput. This makes it an attractive option for high-throughput screening and metabolomics studies.
Ultimately, the choice of method should be guided by the specific analytical requirements, matrix complexity, and available resources. It is imperative that any chosen method undergoes a thorough validation process for this compound in the specific biological matrix of interest to ensure the generation of accurate and reliable data. This guide provides a foundational framework and comparative data to facilitate this process for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthetic 1,2,3-Cyclohexanetriol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for synthetic compounds is a cornerstone of chemical research and pharmaceutical development. For a molecule such as 1,2,3-cyclohexanetriol, a versatile building block, ensuring high purity is critical for the integrity of subsequent reactions and the safety and efficacy of final products. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthetic this compound, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Introduction to Purity Assessment of this compound
This compound, also known as hexahydropyrogallol, is a polyol with multiple stereoisomers. Its synthesis, commonly achieved through the catalytic hydrogenation of pyrogallol (B1678534), can result in a mixture of these isomers, as well as unreacted starting material and partially hydrogenated intermediates. Therefore, a robust analytical strategy is required to quantify the main product and identify and quantify any impurities. The most common analytical methods for such small, non-volatile, and polar molecules include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization.
Comparison of Key Analytical Methods
The choice of analytical method for purity assessment depends on several factors, including the nature of the expected impurities, the required accuracy and precision, sample throughput, and the availability of instrumentation. The following sections provide a detailed comparison of the most suitable techniques for this compound.
Data Presentation: A Comparative Overview
The following table summarizes the typical quantitative performance data for the recommended analytical methods for the purity assessment of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purity Range | 95 - 100% | 95 - 100% | >98.5% (for accurate results)[1][2] | 90 - 100% |
| Accuracy (% Purity) | ± 0.5 - 2.0% | ± 0.1 - 1.0% | ± 0.1 - 0.5% (in optimal range) | ± 1.0 - 5.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1 mol% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | ~0.5 mol% | ~0.05% |
| Analysis Time per Sample | 20 - 40 minutes | 10 - 30 minutes | 30 - 60 minutes | 20 - 45 minutes |
| Strengths | High resolution for isomers, high sensitivity. | Absolute quantification without a specific reference standard for the analyte, structural information.[3][4] | Fast screening for high purity samples, low sample amount needed.[1][2] | High sensitivity and specificity for volatile impurities and isomers (with derivatization). |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Lower sensitivity than chromatographic methods, potential for signal overlap. | Not suitable for thermally unstable or amorphous compounds, less specific than other methods.[1][2] | May require derivatization for polar analytes, potential for thermal degradation. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable purity data. The following sections provide representative methodologies for each analytical technique.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
Objective: To separate and quantify the different stereoisomers of this compound and other impurities. Chiral HPLC is necessary for the separation of enantiomers.
Instrumentation & Materials:
-
HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for this non-chromophoric analyte.
-
Chiral Stationary Phase Column: A polysaccharide-based chiral column (e.g., Chiralpak series) is often effective for separating isomers of polyols.
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) or isopropanol (B130326) is typically used for normal-phase chiral separations.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., n-Hexane:Ethanol 90:10 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a similar concentration as the main standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 - 40 °C
-
Injection Volume: 10 - 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Purity Calculation: Determine the area percent of the main this compound peak in the sample chromatogram.
-
Impurity Quantification: Quantify any impurities by comparing their peak areas to the calibration curve of the main component or a specific impurity standard if available.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.[3][4]
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
High-purity internal standard (e.g., maleic acid, 1,4-dioxane). The internal standard should have a known purity, be stable, not react with the sample, and have a signal that does not overlap with the analyte signals.
-
Anhydrous deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a precise amount of the chosen internal standard and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, and a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample refers to this compound and IS refers to the internal standard.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the purity of crystalline this compound based on the melting point depression caused by impurities.[1][2]
Instrumentation & Materials:
-
Differential Scanning Calorimeter.
-
Hermetically sealed aluminum pans.
-
High-purity indium for calibration.
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum pan and hermetically seal it.
-
Thermal Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
An initial fast scan can be performed to determine the approximate melting range.
-
-
Data Analysis: The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. The analysis involves evaluating the shape of the melting peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities and, after derivatization, the isomers of this compound.
Instrumentation & Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary column suitable for polar analytes (e.g., a wax-type or a specific chiral column for isomer separation).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for increasing volatility and improving peak shape.
Procedure:
-
Derivatization (if necessary):
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., pyridine).
-
Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Detector: Operate in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantifying known impurities with higher sensitivity.
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identification: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of reference standards.
-
Quantification: Quantify impurities by creating a calibration curve with known concentrations of standards or by using the relative peak area percentage if standards are unavailable.
-
Potential Impurities in Synthetic this compound
The primary route for synthesizing this compound is the catalytic hydrogenation of pyrogallol (benzene-1,2,3-triol). Potential impurities arising from this process include:
-
Unreacted Starting Material: Pyrogallol.
-
Partially Hydrogenated Intermediates: Cyclohexenediols and cyclohexenetriols.
-
Isomeric Impurities: Other stereoisomers of this compound and other cyclohexanetriol isomers (e.g., 1,2,4- and 1,3,5-cyclohexanetriol).
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., rhodium, ruthenium, nickel).
Mandatory Visualizations
Conclusion
The purity assessment of synthetic this compound requires a multi-faceted analytical approach. For absolute purity determination without a specific reference standard, qNMR is the method of choice due to its direct proportionality between signal intensity and molar concentration.[3][4] For the separation and quantification of stereoisomers, chiral HPLC is indispensable. DSC offers a rapid and accurate method for screening highly pure, crystalline samples.[1][2] Finally, GC-MS is a powerful tool for identifying and quantifying volatile impurities and, with derivatization, can also be used for isomeric analysis.
For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used to identify and quantify impurities, while qNMR can provide an accurate measure of the absolute purity of the main component. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis, including the stage of drug development, regulatory requirements, and the nature of the sample.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to Catalytic Systems for 1,2,3-Cyclohexanetriol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2,3-cyclohexanetriol, a valuable building block in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. This guide provides an objective comparison of prominent catalytic systems, focusing on performance, experimental data, and detailed methodologies.
Comparison of Catalytic Systems
The primary catalytic method for synthesizing cyclohexanetriol isomers is the hydrogenation of corresponding benzenetriols. For this compound, this involves the hydrogenation of pyrogallol (B1678534) (1,2,3-benzenetriol). Alternative multi-step routes commencing from cyclohexene (B86901) offer another synthetic strategy. This guide will focus on the direct hydrogenation approach due to its atom economy and procedural simplicity, while also outlining a potential alternative pathway.
Hydrogenation of Benzenetriols
The catalytic hydrogenation of benzenetriols to their corresponding cyclohexanetriols is a widely employed method. The choice of catalyst significantly influences the yield and stereoselectivity of the product. While specific comparative data for the synthesis of this compound from pyrogallol is limited in readily available literature, valuable insights can be drawn from studies on the hydrogenation of its isomers, 1,2,4-benzenetriol (B23740) and phloroglucinol (B13840) (1,3,5-benzenetriol).
Key Performance Indicators for Hydrogenation of Benzenetriol Isomers
| Catalyst System | Substrate | Product | Yield (%) | Temperature (°C) | Pressure (atm) | Solvent | Reference |
| Raney-Nickel | 1,2,4-Benzenetriol | all-cis-1,2,4-Cyclohexanetriol | 31 | 100 | 100 | Ethanol | [1] |
| 5% Rh/Al₂O₃ | 1,2,4-Benzenetriol | all-cis-1,2,4-Cyclohexanetriol | 50 | 100 | 100 | Tetrahydrofuran | [1] |
| 10% Ru/C | Phloroglucinol | 1,3,5-Cyclohexanetriol | 77 | 120 | ~100 | Isopropyl alcohol | [2] |
Note: The data presented is for the synthesis of 1,2,4- and 1,3,5-cyclohexanetriol, as direct comparative data for this compound is not extensively published. These results, however, provide a strong indication of the potential performance of these catalysts for the hydrogenation of pyrogallol.
Based on the available data for its isomers, Rhodium and Ruthenium-based catalysts appear to offer higher yields compared to Raney-Nickel for the hydrogenation of benzenetriols. The choice of solvent also plays a crucial role in the reaction outcome.
Experimental Protocols
General Procedure for the Catalytic Hydrogenation of Benzenetriols
The following is a generalized experimental protocol based on the synthesis of all-cis-1,2,4-cyclohexanetriol.[1] This can be adapted for the hydrogenation of pyrogallol to this compound.
Materials:
-
Benzenetriol (e.g., Pyrogallol)
-
Catalyst (e.g., 5% Rh/Al₂O₃, 10% Ru/C, or Raney-Nickel)
-
Solvent (e.g., Tetrahydrofuran, Isopropyl alcohol, or Ethanol)
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr apparatus)
Procedure:
-
A solution of the benzenetriol in the chosen solvent is prepared.
-
The catalyst is added to the solution in the reaction vessel. The catalyst loading is typically in the range of 5-10% by weight relative to the substrate.
-
The reactor is sealed and purged several times with hydrogen gas to remove air.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 100 atm).
-
The reaction mixture is heated to the target temperature (e.g., 100-120 °C) with vigorous stirring.
-
The reaction is monitored for hydrogen uptake to determine completion.
-
After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by techniques such as recrystallization or column chromatography.
Visualizing the Synthesis Pathways
Catalytic Hydrogenation of Pyrogallol
This pathway illustrates the direct, single-step conversion of pyrogallol to this compound through catalytic hydrogenation.
Caption: Catalytic hydrogenation of pyrogallol to this compound.
Alternative Multi-Step Synthesis from Cyclohexene
This diagram outlines a potential multi-step synthetic route starting from cyclohexene, involving dihydroxylation, epoxidation, and subsequent ring-opening.
Caption: A potential multi-step synthesis of this compound from cyclohexene.
Conclusion
The catalytic hydrogenation of pyrogallol represents the most direct and atom-economical approach for the synthesis of this compound. Based on analogous reactions, rhodium and ruthenium-based catalysts are likely to provide the highest yields. However, further research is required to establish a direct comparison of different catalytic systems and to optimize the reaction conditions for yield and stereoselectivity for this specific transformation. The multi-step synthesis from cyclohexene offers an alternative, albeit more complex, route that may be advantageous in specific contexts, particularly for achieving specific stereoisomers. Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy for this compound and its derivatives.
References
1,2,3-Cyclohexanetriol: A Comparative Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of 1,2,3-cyclohexanetriol, a versatile polyol with potential uses in cosmetic science, medicinal chemistry, and as a chiral building block in organic synthesis. While direct comparative studies on this compound are limited in publicly available literature, this guide establishes a framework for its evaluation against common alternatives, providing detailed experimental protocols and data presentation structures to facilitate future research and development.
Application as a Novel Humectant in Cosmetic Formulations
The structural similarity of this compound to glycerol (B35011), a widely used humectant in cosmetic products, suggests its potential as a novel moisturizing agent. Polyols function as humectants by attracting and retaining water in the stratum corneum, the outermost layer of the skin. This section outlines a proposed comparative study to evaluate the performance of this compound against established humectants like glycerol and 1,2,6-hexanetriol.[1][2]
Comparative Performance of Humectants
To objectively assess the efficacy of this compound as a humectant, a double-blind, placebo-controlled clinical trial is proposed. The following table outlines the key parameters to be measured and the expected data presentation format.
Table 1: Proposed Comparative Data for Humectant Efficacy
| Parameter | This compound (5% in cream base) | Glycerol (5% in cream base) | 1,2,6-Hexanetriol (5% in cream base) | Placebo (cream base) |
| Skin Hydration (Corneometer Units) | ||||
| Baseline | X ± SD | X ± SD | X ± SD | X ± SD |
| 1 hour post-application | Y ± SD | Y ± SD | Y ± SD | Y ± SD |
| 4 hours post-application | Z ± SD | Z ± SD | Z ± SD | Z ± SD |
| 24 hours post-application | A ± SD | A ± SD | A ± SD | A ± SD |
| Transepidermal Water Loss (TEWL) (g/m²/h) | ||||
| Baseline | X ± SD | X ± SD | X ± SD | X ± SD |
| 1 hour post-application | Y ± SD | Y ± SD | Y ± SD | Y ± SD |
| 4 hours post-application | Z ± SD | Z ± SD | Z ± SD | Z ± SD |
| 24 hours post-application | A ± SD | A ± SD | A ± SD | A ± SD |
| Sensory Assessment (1-10 scale) | ||||
| Tackiness | B ± SD | B ± SD | B ± SD | B ± SD |
| Spreadability | C ± SD | C ± SD | C ± SD | C ± SD |
| Overall Feel | D ± SD | D ± SD | D ± SD | D ± SD |
*SD: Standard Deviation
Experimental Protocols
A simple oil-in-water (O/W) emulsion will be prepared as the base cream. The active humectants (this compound, glycerol, or 1,2,6-hexanetriol) will be incorporated at a concentration of 5% (w/w). A placebo cream will consist of the base emulsion without any added humectant.
-
Subjects: A panel of 20 healthy volunteers with normal to dry skin.
-
Acclimatization: Subjects will be acclimatized in a room with controlled temperature (21±1°C) and humidity (50±5%) for at least 30 minutes before measurements.[3]
-
Measurement Sites: Four test sites will be marked on the volar forearm of each subject.
-
Application: A standardized amount (2 mg/cm²) of each test cream will be applied to the assigned sites.
-
Instrumentation:
-
Measurement Schedule: Measurements will be taken before application (baseline) and at 1, 4, and 24 hours post-application.
Caption: Experimental workflow for the in-vivo evaluation of humectant efficacy.
Application as a Scaffold in Medicinal Chemistry
The rigid, three-dimensional structure of the cyclohexane (B81311) ring and the presence of multiple hydroxyl groups for further functionalization make this compound and its derivatives attractive scaffolds in drug discovery. While direct therapeutic applications of this compound are not widely reported, its derivatives, particularly those incorporating heterocyclic moieties like 1,2,3-triazoles, have shown promise as anticancer agents.[7][8]
Comparative Framework for Biological Activity
A systematic approach to evaluating the potential of this compound as a drug scaffold would involve synthesizing a library of derivatives and comparing their biological activity against established drugs or other scaffolds. For instance, in the context of anticancer drug development, a comparative study could be designed as follows:
Table 2: Proposed Comparative Data for Anticancer Activity
| Compound | Target Protein Binding Affinity (Kd, nM) | IC50 in Cancer Cell Line A (µM) | IC50 in Cancer Cell Line B (µM) | In-vivo Tumor Growth Inhibition (%) |
| This compound Derivative 1 | ||||
| This compound Derivative 2 | ||||
| Reference Drug A | ||||
| Alternative Scaffold Derivative |
Illustrative Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for a this compound-based kinase inhibitor.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Application as a Chiral Building Block in Organic Synthesis
The stereochemistry of this compound makes it a valuable chiral starting material for the total synthesis of complex natural products and other biologically active molecules, such as inositols and conduritols.[9][10][11] The "chiral pool" approach in organic synthesis utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into a target molecule, often simplifying the synthetic route and improving efficiency.[2][12]
Framework for a Comparative Synthesis
To evaluate the utility of this compound as a chiral synthon, a comparative synthesis of a target molecule could be designed, starting from different chiral precursors.
Table 3: Proposed Comparative Data for Synthetic Efficiency
| Starting Material | Target Molecule | Number of Synthetic Steps | Overall Yield (%) | Stereoselectivity (d.r. or e.e.) | Cost of Starting Material ($/g) |
| (1R,2S,3R)-1,2,3-Cyclohexanetriol | Conduritol A | ||||
| Alternative Chiral Synthon | Conduritol A | ||||
| (1S,2R,3S)-1,2,3-Cyclohexanetriol | Inositol Derivative | ||||
| Alternative Chiral Synthon | Inositol Derivative |
*d.r. = diastereomeric ratio; e.e. = enantiomeric excess
Illustrative Synthetic Pathway
The following diagram illustrates a simplified, hypothetical synthetic route from this compound to a conduritol derivative.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cosmethicallyactive.com [cosmethicallyactive.com]
- 3. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemoenzymatic synthesis of inositols, conduritols, and cyclitol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,2,3-Cyclohexanetriol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential information and procedural guidance for the proper disposal of 1,2,3-Cyclohexanetriol, ensuring compliance and minimizing risk.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available through the conducted search. The following procedures are based on best practices for similar chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations before proceeding with any disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to handle this compound with appropriate Personal Protective Equipment (PPE) to prevent exposure.
General Handling Advice:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when handling this product.
-
Wash hands thoroughly after handling.
-
Store in a cool, well-ventilated place.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side shields or a face shield | To protect against splashes. |
| Skin and Body Protection | Lab coat or other protective clothing | To prevent contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup. | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Improper disposal can pose a significant environmental and safety hazard.
-
Waste Identification and Segregation:
-
Properly identify the waste containing this compound.
-
Do not mix this compound waste with other, less hazardous wastes. Segregation is key to proper disposal.
-
-
Containerization:
-
Use a designated, compatible, and properly sealed container for the waste.
-
Ensure the container is in good condition and free from leaks.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other components mixed with it.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Method:
-
The recommended disposal method for similar chemical compounds is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water or an organic solvent recommended by your EHS department).
-
The rinsate should be collected and disposed of as hazardous waste.
-
After proper rinsing, containers can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill, if permitted by local regulations.[1]
-
Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1,2,3-Cyclohexanetriol
This guide provides immediate safety, operational, and disposal information for handling 1,2,3-Cyclohexanetriol in a laboratory setting. While a mixture of cis- and trans-isomers of this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain a safe working environment.[1]
Personal Protective Equipment (PPE)
A risk-based approach is recommended for handling any chemical, including those with no immediate known hazards. The following personal protective equipment should be considered standard practice to minimize exposure and ensure safety.
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) Contact | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact with the chemical powder. |
| Lab coat | To protect skin and personal clothing from contamination. | |
| Ocular (Eye) Contact | Safety glasses with side shields or safety goggles | To protect eyes from dust particles and potential splashes. |
| Inhalation | Use in a well-ventilated area. A fume hood is recommended when handling large quantities or if dust is generated. | To minimize the inhalation of airborne particles. |
Operational Plan: Handling and Experimental Protocol
Preparation:
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, such as spatulas, weighing paper, and containers, before handling the chemical.
-
Confirm that a safety shower and eyewash station are readily accessible.[1]
General Handling Protocol for a Non-Hazardous Solid:
-
Don appropriate PPE as outlined in the table above.
-
Weighing the compound:
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of this compound onto weighing paper or directly into a tared container.
-
Close the primary container securely immediately after dispensing.
-
-
Preparing solutions:
-
If preparing a solution, add the solvent to the container with the weighed solid slowly to avoid splashing.
-
Gently swirl or stir the mixture until the solid is fully dissolved.
-
-
Post-handling:
-
Clean all equipment and the work surface thoroughly after use.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a chemical with low or unknown hazards.
Caption: PPE selection workflow for this compound.
Disposal Plan
Proper chemical waste disposal is crucial for laboratory safety and environmental protection.
Waste Collection:
-
Solid Waste:
-
Collect any unused this compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Disposal Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
